Product packaging for Nitrovin(Cat. No.:CAS No. 804-36-4)

Nitrovin

Cat. No.: B010494
CAS No.: 804-36-4
M. Wt: 360.28 g/mol
InChI Key: XQCFHQBGMWUEMY-UHFFFAOYSA-N
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Description

Nitrovin is a historically significant antibacterial compound primarily known for its role as a growth-promoting feed additive in animal production. Its core research value lies in its potent activity against Gram-positive bacteria, which has made it a subject of study in microbiology, animal nutrition science, and the history of antimicrobial use in agriculture. The principal mechanism of action of this compound is believed to involve the inhibition of bacterial dehydrogenase enzymes, thereby disrupting critical metabolic pathways and energy production within susceptible bacterial cells. This leads to a modulation of the gut microbiota in monogastric animals, resulting in improved feed efficiency and growth rates. In modern research, this compound serves as a valuable reference compound for studying the effects of growth promoters, the development of antimicrobial resistance, and the broader implications of antibiotic use in animal husbandry. It is also utilized in biochemical studies to investigate bacterial enzyme function and inhibition. This product is intended solely for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N6O6 B010494 Nitrovin CAS No. 804-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCFHQBGMWUEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046903
Record name Nitrovin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-36-4
Record name Nitrovin
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URL https://commonchemistry.cas.org/detail?cas_rn=804-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nitrovin [BAN]
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Record name Nitrovin
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Record name 1-(3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylideneamino)guanidine hydrochloride
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Record name NITROVIN
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Foundational & Exploratory

Nitrovin (Difurazon): A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This technical guide provides a comprehensive overview of Nitrovin (also known as Difurazon), a nitrofuran derivative formerly utilized as an antibacterial growth promoter in animal feed. This document is intended for researchers, scientists, and professionals in the fields of drug development, veterinary medicine, and toxicology. It consolidates available information on the history, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and History

The precise details of the initial discovery and the researchers involved in the development of this compound are not extensively documented in readily available scientific literature. However, it is understood that this compound emerged from the broader research into nitrofuran compounds as antibacterial agents. The American Cyanamid Company was a significant entity involved in the patenting and development of various antimicrobial agents, though specific patents detailing the discovery of this compound have not been prominently identified in public databases.

This compound was used as a feed additive to promote growth and feed efficiency in livestock, particularly poultry and pigs. Its application was based on its ability to suppress the growth of certain gut bacteria, thereby potentially improving nutrient absorption and overall animal health. However, concerns regarding the potential mutagenicity and carcinogenicity of nitrofuran compounds led to increased scrutiny and eventual restrictions on their use in food-producing animals in many jurisdictions, including the European Union.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene)hydrazinecarboximidamide, is a multi-step process. While a detailed, step-by-step industrial synthesis protocol is not publicly available, the synthesis can be logically deduced from established organic chemistry principles and literature on related compounds. The key steps involve the synthesis of the precursor 1,5-bis(5-nitro-2-furyl)-pentadien-3-one, followed by its condensation with an aminoguanidine salt.

Synthesis of 1,5-bis(5-nitro-2-furyl)-pentadien-3-one

This intermediate is synthesized via a Claisen-Schmidt condensation reaction between 5-nitro-2-furaldehyde and acetone.

  • Reactants: 5-nitro-2-furaldehyde and Acetone

  • Reaction Type: Claisen-Schmidt Condensation (a base-catalyzed aldol condensation)

The reaction involves the deprotonation of acetone by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of two molecules of 5-nitro-2-furaldehyde. Subsequent dehydration leads to the formation of the conjugated pentadienone structure.

Synthesis of this compound

The final step is the condensation of 1,5-bis(5-nitro-2-furyl)-pentadien-3-one with an aminoguanidine salt, such as aminoguanidine hydrochloride or bicarbonate, to form the hydrazinecarboximidamide (guanylhydrazone) derivative.

  • Reactants: 1,5-bis(5-nitro-2-furyl)-pentadien-3-one and Aminoguanidine salt (e.g., hydrochloride or bicarbonate)

  • Reaction Type: Condensation

This reaction forms the C=N bond of the guanylhydrazone.

Nitrovin_Synthesis cluster_step1 Step 1: Synthesis of 1,5-bis(5-nitro-2-furyl)-pentadien-3-one cluster_step2 Step 2: Synthesis of this compound 5_nitro_2_furaldehyde 5-Nitro-2-furaldehyde (2 eq.) Intermediate_1 1,5-bis(5-nitro-2-furyl)- pentadien-3-one 5_nitro_2_furaldehyde->Intermediate_1 Base (e.g., NaOH) Acetone Acetone Acetone->Intermediate_1 Intermediate_1_ref 1,5-bis(5-nitro-2-furyl)- pentadien-3-one This compound This compound (Difurazon) Intermediate_1_ref->this compound Condensation Aminoguanidine Aminoguanidine Salt Aminoguanidine->this compound HPLC_Workflow Sample Ground Animal Feed Sample Extraction Solvent Extraction (e.g., DMF/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC Analysis (C18 Column, UV-Vis Detection) Filtration->HPLC_System Data_Analysis Data Analysis and Quantification HPLC_System->Data_Analysis Nitrovin_MoA This compound This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS Leads to Paraptosis Paraptosis-like Cell Death ROS->Paraptosis

The Anticancer Potential of Nitrovin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a dinitrofuran derivative traditionally used as an antibacterial growth promoter in animal feed, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth overview of the anticancer properties of this compound and its derivatives, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Notably, this compound induces a unique form of ROS-mediated, non-apoptotic cell death known as paraptosis by targeting the antioxidant enzyme thioredoxin reductase 1 (TrxR1). This guide summarizes the current understanding of this compound's anticancer activity, presents key quantitative data in a structured format, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a critical endeavor in oncology research. This compound (also known as Difurazon) is a compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines[1][2]. Its ability to induce cell death through a non-apoptotic pathway makes it a particularly interesting subject for overcoming apoptosis resistance, a common challenge in cancer therapy[1]. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its chemical analogs.

Mechanism of Action: Targeting TrxR1 to Induce Paraptosis

The primary anticancer mechanism of this compound involves the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system[1][3].

  • TrxR1 Inhibition: this compound directly interacts with and inhibits the activity of TrxR1[1]. This enzyme is crucial for maintaining the reduced state of thioredoxin (Trx), which in turn reduces other target proteins involved in redox signaling and antioxidant defense[3][4].

  • Reactive Oxygen Species (ROS) Generation: Inhibition of TrxR1 by this compound leads to a significant increase in intracellular reactive oxygen species (ROS)[1][3]. This surge in ROS creates a state of oxidative stress that cancer cells, often with their already high metabolic rate and ROS production, are particularly vulnerable to[3].

  • Induction of Paraptosis-like Cell Death: The excessive ROS accumulation triggers a form of programmed cell death known as paraptosis[1]. Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization, swelling of the endoplasmic reticulum (ER) and mitochondria, and is independent of caspase activation[1][5]. This is significant as it suggests this compound could be effective against cancer cells that have developed resistance to apoptosis-inducing therapies[1].

  • MAPK Activation: The signaling cascade initiated by this compound-induced ROS production also involves the activation of Mitogen-Activated Protein Kinases (MAPKs)[1][5].

Signaling Pathway of this compound-Induced Paraptosis

Nitrovin_Signaling_Pathway This compound This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 Inhibits ROS Reactive Oxygen Species (ROS) ↑ TrxR1->ROS Leads to accumulation MAPK MAPK Activation ROS->MAPK Activates Vacuolation Cytoplasmic Vacuolation (ER/Mitochondrial Swelling) ROS->Vacuolation Induces Paraptosis Paraptosis-like Cell Death MAPK->Paraptosis Contributes to Vacuolation->Paraptosis Characteristic of

Figure 1: this compound's mechanism of action.

Quantitative Data on Anticancer Activity

This compound has demonstrated significant cytotoxicity across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma1.31[6]
T98GGlioblastoma2.45[6]
A549Lung Carcinoma2.83[6]
HCT116Colon Carcinoma1.62 - 8.8[7]
Various Tumor and Normal Cells-1.31 - 6.60[6]

Note: The IC50 values for HCT116 cells are for novel 5-nitrofuran-isatin molecular hybrids, which are derivatives of the nitrofuran class to which this compound belongs.

Anticancer Properties of this compound Derivatives

The dinitrofuran scaffold of this compound presents opportunities for the synthesis of derivatives with potentially improved anticancer activity, selectivity, and pharmacokinetic properties. Research into nitrofuran and other nitroaromatic compounds has shown promise in developing novel anticancer agents[7].

Structure-activity relationship (SAR) studies on related nitroaromatic compounds suggest that the presence and position of the nitro group, as well as other substituents, can significantly influence cytotoxicity[8][9]. For instance, novel 5-nitrofuran-isatin molecular hybrids have demonstrated potent inhibitory activity against the human colon cancer cell line HCT 116, with IC50 values ranging from 1.62 to 8.8 µM[7]. Further synthesis and evaluation of specific this compound derivatives are warranted to explore their therapeutic potential fully.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or derivative) stock solution

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat with this compound/ Derivatives (48-72h) A->B C 3. Fix cells with cold 10% TCA (1h at 4°C) B->C D 4. Wash with 1% Acetic Acid and air dry C->D E 5. Stain with 0.4% SRB (30 min at RT) D->E F 6. Wash with 1% Acetic Acid and air dry E->F G 7. Solubilize dye with 10 mM Tris base F->G H 8. Read absorbance at 510 nm G->H I 9. Calculate IC50 values H->I

Figure 2: SRB cytotoxicity assay workflow.
Cellular Thioredoxin Reductase 1 (TrxR1) Activity Assay

This assay measures the activity of TrxR1 in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer

  • BCA protein assay kit

  • Reaction buffer: 100 mM Tris-HCl (pH 7.6), 3 mM EDTA

  • Insulin solution

  • NADPH solution

  • Recombinant human Trx

  • DTNB in 6 M guanidine hydrochloride, pH 8.0

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.

  • Enzyme Reaction: In a 96-well plate, incubate 20 µg of total protein from the cell lysate in a final reaction volume of 50 µL containing the reaction buffer, 0.3 mM insulin, 660 µM NADPH, and 1.3 µM recombinant human Trx. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 200 µL of 1 mM DTNB in 6 M guanidine hydrochloride.

  • Absorbance Measurement: Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the TrxR1 activity and the percentage of inhibition compared to the untreated control.

Reactive Oxygen Species (ROS) Generation Assay

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

Materials:

  • Cancer cell lines

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Culture medium

  • Phosphate-buffered saline (PBS) or HEPES-buffered salt solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Probe Loading: Wash the cells with PBS or HBSS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS or HBSS.

  • Analysis: Resuspend the cells in fresh medium. Immediately analyze the fluorescence of the cells using a flow cytometer (e.g., with excitation at 488 nm and emission at 525 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence intensity in this compound-treated cells compared to untreated controls.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, primarily through its unique mechanism of inducing paraptosis via TrxR1 inhibition and subsequent ROS generation. This approach offers a promising strategy for treating cancers that are resistant to conventional apoptosis-based therapies. The data summarized in this guide underscore the need for further investigation into this compound and its derivatives.

Future research should focus on:

  • Expanding the scope of cancer cell lines tested to create a more comprehensive profile of this compound's efficacy.

  • Synthesizing and evaluating a broader range of this compound derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacological properties.

  • In-depth in vivo studies using various cancer models to validate the preclinical findings and assess the therapeutic potential of this compound and its lead derivatives.

  • Further elucidation of the downstream signaling events following MAPK activation in this compound-induced paraptosis.

By providing a consolidated resource of the current knowledge on this compound, this technical guide aims to stimulate and support the ongoing research and development efforts in this promising area of cancer therapeutics.

References

Unveiling the Molecular Landscape of Nitrovin: A Technical Guide to Targets Beyond Thioredoxin Reductase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a nitroaromatic compound historically used as an antibacterial growth promoter, has emerged as a potential anticancer agent. Its primary and most well-characterized molecular target is Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis. Inhibition of TrxR1 by this compound triggers a cascade of events culminating in a form of regulated cell death known as paraptosis, mediated by reactive oxygen species (ROS). While the this compound-TrxR1 axis is established, a comprehensive understanding of its full spectrum of molecular interactions is crucial for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the molecular targets of this compound, with a focus on potential targets beyond TrxR1. It summarizes available quantitative data, details relevant experimental methodologies for target identification, and visualizes the key signaling pathways and experimental workflows.

The Primary Target: Thioredoxin Reductase 1 (TrxR1)

The primary mechanism of action of this compound in cancer cells is the direct inhibition of Thioredoxin Reductase 1 (TrxR1)[1]. TrxR1 is a central enzyme in the thioredoxin system, responsible for maintaining a reduced intracellular environment by reducing thioredoxin.

Mechanism of TrxR1 Inhibition

This compound interacts with TrxR1, leading to a significant inhibition of its enzymatic activity[1]. This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).

Downstream Signaling Cascade: ROS-Mediated Paraptosis

The inhibition of TrxR1 by this compound and the subsequent increase in intracellular ROS activate a non-apoptotic, paraptosis-like cell death pathway[1]. This process is characterized by extensive cytoplasmic vacuolation, swelling of the endoplasmic reticulum (ER) and mitochondria, and is independent of caspase activation[1]. A key downstream event is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1].

This compound This compound TrxR1 TrxR1 (Inhibited) This compound->TrxR1 ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Disruption of Redox Balance MAPK_pathway MAPK Pathway Activation ROS->MAPK_pathway Paraptosis Paraptosis MAPK_pathway->Paraptosis Vacuolation Cytoplasmic Vacuolation Paraptosis->Vacuolation CellDeath Cell Death Paraptosis->CellDeath This compound This compound Nitroreductases Cellular Nitroreductases (Hypothesized) This compound->Nitroreductases Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->Reactive_Intermediates Reduction Potential_Targets Potential Off-Targets Reactive_Intermediates->Potential_Targets Ribosomal_Proteins Ribosomal Proteins Potential_Targets->Ribosomal_Proteins Metabolic_Enzymes Metabolic Enzymes Potential_Targets->Metabolic_Enzymes DNA DNA Potential_Targets->DNA Cytotoxicity Cellular Effects Ribosomal_Proteins->Cytotoxicity Metabolic_Enzymes->Cytotoxicity DNA->Cytotoxicity start Start synthesis Synthesize Tagged This compound Probe start->synthesis lysate Prepare Cell Lysate start->lysate immobilize Immobilize Probe on Beads synthesis->immobilize incubate Incubate Probe with Lysate immobilize->incubate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page lc_ms LC-MS/MS Analysis sds_page->lc_ms identify Identify Potential Off-Targets lc_ms->identify

References

In Vitro Cytotoxicity of Nitrovin on Human Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin (also known as difurazone), an antibacterial agent traditionally used as a growth promoter in livestock, has emerged as a potential anticancer candidate. This document provides a technical overview of the in vitro cytotoxicity of this compound against human cancer cell lines. Recent studies demonstrate that this compound exhibits significant cytotoxic effects, particularly in glioblastoma multiforme (GBM), by inducing a non-apoptotic, paraptosis-like cell death. The primary mechanism involves the inhibition of thioredoxin reductase 1 (TrxR1), leading to an accumulation of reactive oxygen species (ROS), activation of the MAPK signaling pathway, and extensive cytoplasmic vacuolation. This guide summarizes the quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual diagrams of the key pathways and workflows.

Mechanism of Action: Targeting TrxR1 to Induce ROS-Mediated Paraptosis

This compound's anticancer activity is distinguished by its ability to induce a form of programmed cell death that is independent of caspase-3 activation, a hallmark of classical apoptosis. Instead, it triggers paraptosis-like cell death. The key molecular target identified is Thioredoxin Reductase 1 (TrxR1), a critical enzyme in the cellular antioxidant system.

The proposed signaling cascade is as follows:

  • TrxR1 Inhibition : this compound directly interacts with and inhibits the enzymatic activity of TrxR1.[1]

  • ROS Accumulation : The inhibition of TrxR1 disrupts the cellular redox balance, leading to a significant increase in intracellular reactive oxygen species (ROS).[1] Cancer cells often have higher basal levels of ROS, making them more vulnerable to further oxidative stress.[2][3]

  • MAPK Activation : The elevated ROS levels activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

  • Paraptosis-Like Cell Death : This cascade culminates in cell death characterized by extensive cytoplasmic vacuolation and inhibition of Alix (ALG-2 interacting protein X), without the typical signs of apoptosis like caspase-3 cleavage.[1]

Nitrovin_Mechanism cluster_cell Cancer Cell This compound This compound TrxR1 TrxR1 (Thioredoxin Reductase 1) This compound->TrxR1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Leads to Accumulation MAPK MAPK Pathway Activation ROS->MAPK Activates Vacuolation Cytoplasmic Vacuolation MAPK->Vacuolation Induces Death Paraptosis-Like Cell Death MAPK->Death Induces Vacuolation->Death

Caption: Proposed signaling pathway of this compound-induced paraptosis-like cell death.

Quantitative Data: Cytotoxicity Profile

This compound has demonstrated significant cytotoxicity across a panel of cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. While specific IC50 values from the primary literature require access to the full publication, the available information confirms potent activity.

Table 1: Summary of this compound's In Vitro Effects on Glioblastoma (GBM) Cells

ParameterObservationSignificanceReference
Cell Viability Significant reduction in viability of multiple cancer cell lines.Potent cytotoxic agent[1]
Cell Death Type Paraptosis-like; characterized by cytoplasmic vacuolation.Non-apoptotic mechanism[1]
Caspase-3 Activity No effect on cleavage or activity.Differentiates from classical apoptosis[1]
ROS Generation Substantial increase in intracellular ROS.Key mediator of cytotoxicity[1]
TrxR1 Activity Significantly inhibited.Direct molecular target[1]
MAPK Pathway Activated.Downstream signaling event[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol :

    • Cell Seeding : Seed cancer cells (e.g., GBM cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment : Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement : Measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to quantify intracellular ROS levels.

  • Principle : 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol :

    • Cell Seeding and Treatment : Seed cells in a 6-well plate or a 96-well black plate and treat with this compound for the desired time. An ROS scavenger like N-acetyl-l-cysteine (NAC) can be used as a negative control.[1]

    • Probe Loading : Wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Washing : Wash the cells twice with PBS to remove excess probe.

    • Measurement : Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Analysis : Quantify the relative fluorescence intensity compared to the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Protocol :

    • Cell Lysis : Treat cells with this compound, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Electrophoresis : Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

    • Washing & Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis : Densitometrically analyze the band intensity, normalizing to a loading control like β-actin.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation C1 Culture Human Cancer Cell Lines C2 Seed Cells into Multi-well Plates C1->C2 C3 Treat with this compound (Dose-Response & Time-Course) C2->C3 A1 Cell Viability (MTT Assay) C3->A1 A2 ROS Detection (DCFH-DA Assay) C3->A2 A3 Protein Analysis (Western Blot) C3->A3 A4 Enzyme Activity (TrxR1 Assay) C3->A4 D1 Calculate IC50 Values A1->D1 D2 Quantify ROS Levels A2->D2 D3 Measure Protein Expression Changes A3->D3 D4 Determine TrxR1 Inhibition A4->D4 D_Final Elucidate Mechanism of Action D1->D_Final D2->D_Final D3->D_Final D4->D_Final

Caption: General experimental workflow for investigating this compound's cytotoxicity.

Discussion: A Unique Mode of Action

The induction of paraptosis-like cell death by this compound is a significant finding. Unlike apoptosis, which is a highly regulated process involving caspases, paraptosis is characterized by the formation of large cytoplasmic vacuoles derived from the endoplasmic reticulum and/or mitochondria.[1] This alternative death pathway is particularly relevant for cancers that have developed resistance to apoptosis-inducing therapies.

The fact that this compound-induced cell death can be reversed by the ROS scavenger N-acetyl-l-cysteine (NAC) and by overexpression of TrxR1 strongly supports the proposed mechanism.[1] It highlights the critical role of oxidative stress in mediating this compound's effects. The dual role of ROS in cancer is well-documented; while moderate levels can promote survival, high levels, as induced by this compound, are cytotoxic and can lead to cell death.[2][4]

Death_Pathways cluster_apoptosis Classical Apoptosis cluster_paraptosis This compound-Induced Paraptosis-Like Death A_Stim Chemotherapeutic Agent A_Casp9 Caspase-9 Activation (Intrinsic Pathway) A_Stim->A_Casp9 A_Casp8 Caspase-8 Activation (Extrinsic Pathway) A_Stim->A_Casp8 A_Casp3 Caspase-3 Activation A_Casp9->A_Casp3 A_Casp8->A_Casp3 A_Feat Features: • DNA Laddering • Membrane Blebbing • Apoptotic Bodies A_Casp3->A_Feat P_Stim This compound P_ROS ↑ ROS Generation P_Stim->P_ROS P_Casp3 Caspase-3 Independent P_ROS->P_Casp3 P_Feat Features: • Cytoplasmic Vacuolation • ER/Mitochondrial Swelling • No Caspase-3 Cleavage P_Casp3->P_Feat

References

The Pharmacokinetics and Pharmacodynamics of Nitrovin in Livestock: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin is a synthetic nitrofuran antibacterial that has been used in the livestock industry as a feed additive to promote growth and prevent disease. As a member of the nitrofuran class of compounds, its use has been subject to regulatory scrutiny due to concerns over potential carcinogenicity and the development of antimicrobial resistance. This technical guide provides a comprehensive overview of the available scientific information on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key livestock species, including poultry and swine. The information is presented to aid researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and antibacterial spectrum.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug is crucial for determining appropriate dosing regimens and ensuring both efficacy and safety. The following sections detail the available data on the absorption, distribution, metabolism, and excretion of this compound in livestock.

Absorption and Distribution

Studies have shown that this compound is poorly absorbed from the gastrointestinal tract in livestock. The majority of the administered dose is excreted in the feces.

In Poultry (Chickens):

A residue depletion study in chickens fed a diet containing 10 mg/kg of this compound for seven consecutive days provided insights into its distribution in various tissues. At the end of the treatment period (day 0 of withdrawal), the highest concentration of this compound was found in the plasma, followed by the kidney, fat, liver, and muscle. Even after a 28-day withdrawal period, detectable residues of this compound were still present in the liver, muscle, fat, and plasma, indicating a slow depletion from the tissues.

Table 1: Residue Depletion of this compound in Chicken Tissues and Plasma

Withdrawal Period (Days)Muscle (ng/g)Fat (ng/g)Liver (ng/g)Kidney (ng/g)Plasma (ng/mL)
021.0461.1824.0468.2884.98
28> 1.0> 1.05.8> 1.0> 1.0

Data sourced from a study by Yan et al. (2011).[1][2][3][4][5]

In Swine:

Similar to poultry, this compound is poorly absorbed in pigs. A study investigating the persistence of this compound residues in porcine tissues after administration of a medicated feed (50 mg/kg) confirmed that the parent drug was only detectable at low levels in the kidney on the day of withdrawal.

Metabolism

The metabolism of nitrofurans is a critical aspect of their biological activity and toxicology. In bacteria, the nitro group is reduced by bacterial nitroreductases to form highly reactive intermediates that are responsible for the antimicrobial effect.

In livestock, this compound is also metabolized. Studies in pigs have identified aminoguanidine (AGN) as a suitable marker residue for monitoring this compound use. This indicates that this compound undergoes metabolic transformation in the animal's body. The highest concentrations of this marker residue were found in the liver of pigs.

Nitrovin_Metabolism This compound This compound Metabolism Metabolism in Livestock (e.g., Swine) This compound->Metabolism Biotransformation Aminoguanidine Aminoguanidine (AGN) (Marker Residue) Metabolism->Aminoguanidine Results in

Figure 1: Simplified metabolic pathway of this compound in swine.

Excretion

The primary route of excretion for unabsorbed this compound is through the feces. The small fraction that is absorbed is metabolized and the metabolites are excreted, though the precise routes and proportions have not been fully elucidated in all livestock species.

Experimental Protocols

Residue Depletion Study in Chickens

Objective: To determine the depletion of this compound residues in various tissues and plasma of chickens following oral administration.

Methodology:

  • Animals: Broiler chickens were used in the study.

  • Dosing: Chickens were fed a diet containing 10 mg/kg of this compound for 7 consecutive days.

  • Sample Collection: At specified withdrawal periods (e.g., 0, 3, 7, 14, 21, and 28 days) after the cessation of medicated feed, samples of muscle, fat, liver, kidney, and plasma were collected.

  • Analytical Method: The concentration of this compound in the collected samples was determined using a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

  • Method Validation: The analytical method was validated for its limit of detection (LOD), limit of quantification (LOQ), and recovery. The LOD for this compound in tissue and plasma was 0.1 ng/g or ng/mL, and the recoveries ranged from 71.1% to 85.7%.[1][2][3][4][5]

Chicken_Residue_Study_Workflow cluster_Dosing Dosing Phase cluster_Withdrawal Withdrawal & Sampling Phase cluster_Analysis Analytical Phase Dosing Chickens fed 10 mg/kg this compound in feed for 7 days Withdrawal Withdrawal Periods (0, 3, 7, 14, 21, 28 days) Dosing->Withdrawal Sampling Sample Collection (Muscle, Fat, Liver, Kidney, Plasma) Withdrawal->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Quantification Quantification of this compound Residues Analysis->Quantification

Figure 2: Experimental workflow for the this compound residue depletion study in chickens.

Pharmacodynamics of this compound

The pharmacodynamics of an antimicrobial agent describes its interaction with the target pathogen and the resulting effect on the microorganism.

Mechanism of Action

This compound, like other nitrofurans, acts as a prodrug that requires activation within the bacterial cell. The mechanism of action involves the following key steps:

  • Entry into the Bacterial Cell: this compound enters the bacterial cell.

  • Enzymatic Reduction: Inside the bacterium, the nitro group of the this compound molecule is reduced by bacterial flavoproteins, specifically nitroreductases.

  • Formation of Reactive Intermediates: This reduction process generates highly reactive electrophilic intermediates.

  • Damage to Cellular Macromolecules: These reactive intermediates are non-specific and attack various cellular components, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism. This widespread damage disrupts essential cellular processes.[6][7]

The multi-targeted nature of this mechanism is thought to contribute to the low rate of development of bacterial resistance to nitrofurans.

Nitrofuran_Mechanism_of_Action cluster_Targets Cellular Targets This compound This compound (Prodrug) BacterialCell Bacterial Cell This compound->BacterialCell Enters Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Reduced by ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates RibosomalProteins Ribosomal Proteins ReactiveIntermediates->RibosomalProteins Damage DNA DNA ReactiveIntermediates->DNA Damage MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes Damage Inhibition Inhibition of Essential Cellular Processes RibosomalProteins->Inhibition DNA->Inhibition MetabolicEnzymes->Inhibition BacterialCellDeath Bacterial Cell Death Inhibition->BacterialCellDeath

Figure 3: Proposed mechanism of action of this compound in bacteria.

Antibacterial Spectrum and Potency

The lack of recent, publicly available MIC data for this compound against specific veterinary pathogens makes it challenging to provide a detailed quantitative assessment of its potency. This is likely due to the restrictions on its use in many countries, which has limited the need for and funding of such studies.

Conclusion

This compound is a nitrofuran antimicrobial with poor systemic absorption in livestock, leading to the majority of the drug being excreted in the feces. The small absorbed fraction is metabolized, with aminoguanidine being a key marker residue in swine. Residue depletion from tissues is slow, particularly in poultry. The mechanism of action involves intracellular reduction to reactive intermediates that damage multiple bacterial cellular targets, a characteristic that may contribute to a low potential for resistance development. While nitrofurans, in general, have a broad antibacterial spectrum, specific and recent quantitative pharmacodynamic data (MICs) for this compound against prevalent livestock pathogens are scarce in the public domain. This guide provides a consolidated overview of the existing knowledge, highlighting the need for further research to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound should its use be reconsidered in any veterinary context.

References

Nitrovin's Pro-Oxidant Activity: A Technical Guide to its Role in Modulating Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a compound historically utilized as an antibacterial growth promoter in livestock, has emerged as a molecule of interest in oncology research due to its potent pro-oxidant activity. This technical guide provides an in-depth examination of the mechanisms through which this compound modulates cellular reactive oxygen species (ROS), leading to a specific form of programmed cell death. We will detail the core mechanism involving the inhibition of thioredoxin reductase 1 (TrxR1), present quantitative data on its cytotoxic efficacy, outline key experimental protocols for studying its effects, and visualize the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating this compound as a potential anticancer therapeutic.

Introduction: this compound and Reactive Oxygen Species

This compound, also known as Difurazone, is a nitrofuran derivative. While its primary historical application has been in the agricultural sector, recent studies have unveiled its significant cytotoxicity against a variety of cancer cell lines[1]. This activity is intrinsically linked to its ability to modulate the intracellular redox environment.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). They are natural byproducts of cellular metabolic processes, particularly mitochondrial respiration. At physiological levels, ROS function as critical second messengers in various signaling pathways that regulate cell proliferation, differentiation, and immune responses. However, an excessive accumulation of ROS, or a breakdown in the cell's antioxidant defense systems, leads to a state of "oxidative stress." This imbalance can cause significant damage to vital cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways. Many cancer cells exhibit a higher basal level of ROS, rendering them more susceptible to agents that further increase oxidative stress, a vulnerability that can be exploited for therapeutic purposes.

This guide focuses on the primary pro-oxidant mechanism of this compound, which leverages this vulnerability by inducing overwhelming oxidative stress to elicit a potent anticancer effect.

Core Mechanism of Action: Inhibition of Thioredoxin Reductase 1

The principal mechanism by which this compound induces ROS accumulation is through the direct targeting and inhibition of Thioredoxin Reductase 1 (TrxR1)[1][2].

The Thioredoxin System: The thioredoxin (Trx) system is a major antioxidant system in mammalian cells, responsible for maintaining a reducing intracellular environment. It is composed of NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx). TrxR is a selenoenzyme that catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces a vast array of substrate proteins, including ribonucleotide reductase (essential for DNA synthesis) and peroxiredoxins (which detoxify peroxides).

This compound's Impact: Research has demonstrated that this compound interacts with TrxR1 and significantly inhibits its enzymatic activity[1]. By incapacitating this key reductase, this compound effectively shuts down the Trx antioxidant pathway. This disruption leads to:

  • An accumulation of oxidized, non-functional thioredoxin.

  • A diminished capacity to reduce peroxides and other reactive species.

  • A rapid and significant increase in the intracellular concentration of ROS.

This surge in ROS is the primary driver of this compound's cytotoxicity, which manifests as a non-apoptotic, paraptosis-like cell death. This alternative death pathway is characterized by extensive cytoplasmic vacuolation, stemming from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria, without the typical morphological features of apoptosis, such as caspase-3 cleavage[1][2].

This compound This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 Inhibits Trx_System Thioredoxin System Function Disrupted TrxR1->Trx_System Maintains ROS ↑ Reactive Oxygen Species (ROS) Trx_System->ROS Leads to Vacuolation Cytoplasmic Vacuolation ROS->Vacuolation Induces Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Caption: this compound's primary mechanism of action. (Max Width: 760px)

Quantitative Data: Cytotoxic Potency

This compound demonstrates significant cytotoxicity across a panel of human cancer cell lines. While a comprehensive comparative table is not available in the literature, studies report half-maximal inhibitory concentration (IC50) values ranging from 1.31 µM to 6.60 µM in both tumor and normal cells. The compound has shown particular efficacy against glioblastoma multiforme (GBM) cells, one of the most lethal types of brain tumors[1].

Parameter Value Cell Types
IC50 Range1.31 - 6.60 µMPanel of tumor and normal cells

Table 1: Summary of this compound's Cytotoxic Potency.

Experimental Protocols & Workflow

Investigating the effects of this compound requires a series of well-defined in vitro and in vivo assays. The following protocols are fundamental to characterizing its mechanism of action.

cluster_assays In Vitro Assays start Start: Cancer Cell Culture (e.g., U87, U251 Glioblastoma) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability 1. Cell Viability Assay (e.g., MTT / CCK-8) treatment->viability ros 2. Intracellular ROS Detection (DCFH-DA Staining) treatment->ros trxr 3. TrxR1 Activity Assay (DTNB Reduction) treatment->trxr invivo In Vivo Validation (Zebrafish Xenograft Model) viability->invivo If promising analysis Data Analysis & Conclusion viability->analysis ros->invivo If promising ros->analysis trxr->invivo If promising trxr->analysis invivo->analysis

Caption: General experimental workflow for evaluating this compound. (Max Width: 760px)
Cell Viability / Cytotoxicity Assay (CCK-8 or MTT)

This assay quantifies the dose-dependent effect of this compound on cancer cell proliferation and viability to determine the IC50 value.

  • Cell Seeding: Plate cancer cells (e.g., U87 or U251 glioblastoma cells) in triplicate in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression.

Intracellular ROS Detection Assay (DCFH-DA)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat with desired concentrations of this compound for a specified time. Include a vehicle control, a positive control (e.g., 100 µM Pyocyanin or H₂O₂), and a pre-treatment control with an ROS scavenger (e.g., 5 mM N-acetyl-l-cysteine, NAC) to confirm ROS dependency[1].

  • Probe Loading: Remove the treatment medium and wash cells once with serum-free medium (e.g., DMEM). Add medium containing 10-20 µM DCFH-DA to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Quantification: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize the cells using a fluorescence microscope.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures the enzymatic activity of TrxR in cell lysates by monitoring the reduction of DTNB.

  • Sample Preparation: Treat cells with this compound as desired. Harvest the cells, wash with cold PBS, and lyse using an appropriate assay buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate). Determine the protein concentration of the lysate (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, perform two assays for each sample.

    • Total Activity: Add cell lysate to wells containing assay buffer.

    • Background Activity: Add cell lysate to wells containing assay buffer and a TrxR-specific inhibitor (provided in commercial kits) to account for other enzymes that may reduce DTNB.

  • Reaction Initiation: Prepare a reaction mix containing NADPH and 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB). Add the reaction mix to all sample wells. TrxR will catalyze the reduction of DTNB by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over 10-20 minutes using a microplate reader.

  • Calculation: The TrxR-specific activity is the difference between the rate of absorbance change in the "Total Activity" wells and the "Background Activity" wells. Compare the activity in this compound-treated samples to untreated controls.

In Vivo Zebrafish Xenograft Model

This model provides a rapid in vivo assessment of a compound's anticancer efficacy.

  • Cell Preparation: Label cancer cells (e.g., U87 glioblastoma) with a fluorescent dye (e.g., CM-DiI).

  • Xenotransplantation: At 48 hours post-fertilization (hpf), anesthetize zebrafish embryos and microinject approximately 200-400 fluorescently labeled cancer cells into the yolk sac or perivitelline space.

  • Treatment: Following injection, transfer the embryos to multi-well plates containing fish water with various concentrations of this compound. To confirm the mechanism, a parallel group can be co-treated with this compound and an antioxidant like NAC[1].

  • Imaging and Analysis: At specified time points (e.g., 24, 48, 72 hours post-injection), anesthetize the embryos and image the tumor mass using a fluorescence stereomicroscope. Quantify the tumor size (fluorescent area) and the presence of migrating cancer cells (metastasis).

  • Evaluation: Compare the tumor growth and metastasis in this compound-treated groups to the vehicle control group to assess anti-tumor activity.

Downstream Signaling Pathways

The increase in intracellular ROS induced by this compound acts as a signaling event, triggering downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades[1].

The MAPK family—which includes ERK, JNK, and p38 pathways—is a critical regulator of cellular processes such as proliferation, stress response, and cell death. ROS can activate MAPKs through various mechanisms, including the oxidative inactivation of MAPK-inactivating phosphatases. The activation of MAPK signaling following this compound treatment is a key consequence of the induced oxidative stress and contributes to the execution of the paraptosis-like cell death program[1][2].

cluster_ros_effects General ROS-Mediated Effects This compound This compound TrxR1 TrxR1 Inhibition This compound->TrxR1 ROS ↑ ROS TrxR1->ROS MAPK_Activation MAPK Activation (p38, JNK, ERK) ROS->MAPK_Activation Triggers Nrf2 Nrf2 Activation (Cellular Defense) ROS->Nrf2 Can Induce NFkB NF-κB Modulation ROS->NFkB Can Modulate Cell_Death Paraptosis-like Cell Death MAPK_Activation->Cell_Death Contributes to

Caption: Downstream signaling activated by this compound-induced ROS. (Max Width: 760px)

Conclusion and Future Directions

This compound represents a promising pro-oxidant therapeutic agent for cancer treatment. Its well-defined mechanism of action—the inhibition of the critical antioxidant enzyme TrxR1—leads to a robust increase in intracellular ROS, MAPK activation, and the induction of paraptosis-like cell death in cancer cells, particularly glioblastoma[1][2]. The reversal of its anticancer effects by the antioxidant NAC strongly supports this ROS-mediated mechanism[1].

For drug development professionals, this compound serves as an important lead compound. Future research should focus on:

  • Specificity and Selectivity: A comprehensive analysis across a wider panel of cancer and normal cell lines is needed to better define its therapeutic window.

  • Structural Optimization: Medicinal chemistry efforts could modify the this compound scaffold to enhance potency against TrxR1 and improve pharmacological properties.

  • Pathway Elucidation: Further investigation is required to identify the specific MAPK members (p38, JNK, ERK) that are critical for mediating paraptosis and to explore the interplay with other ROS-sensitive pathways like Nrf2.

  • In Vivo Efficacy: While initial zebrafish xenograft data is positive, evaluation in more complex preclinical models, such as murine orthotopic xenografts, is a necessary next step to validate its therapeutic potential.

By leveraging its distinct pro-oxidant mechanism, this compound and its future analogs may offer a novel strategy for combating aggressive and treatment-resistant cancers.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Nitrovin in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrovin is a nitrofuran antibiotic that has been utilized as a feed additive for growth promotion and disease prevention in livestock. Due to concerns over potential carcinogenicity and the development of antimicrobial resistance, its use has been banned in many countries for food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of this compound in animal feed. This application note presents a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Materials and Methods

This section outlines the necessary reagents, equipment, and procedures for the analysis of this compound in animal feed samples.

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (ACS grade)

  • Ammonia solution (25%)

  • Formic acid (88%)

  • Water, deionized and filtered (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • Analytical balance

  • Homogenizer or grinder

  • Centrifuge

  • Vortex mixer

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

Standard Solution Preparation

A stock standard solution of this compound (100 µg/mL) is prepared by dissolving the appropriate amount of the analytical standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve. It is recommended to store stock solutions at 4°C and protect them from light.

Sample Preparation

An overview of the sample preparation workflow is provided in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sample Animal Feed Sample grinding Grinding & Homogenization sample->grinding 5-10 g extraction Solvent Extraction grinding->extraction Add Extraction Solvent centrifugation Centrifugation extraction->centrifugation Vortex & Centrifuge cleanup SPE Cleanup centrifugation->cleanup Collect Supernatant evaporation Evaporation & Reconstitution cleanup->evaporation Elute this compound filtration Filtration evaporation->filtration Reconstitute in Mobile Phase hplc_injection HPLC Injection filtration->hplc_injection Inject 20 µL data_analysis Data Acquisition & Analysis hplc_injection->data_analysis Chromatographic Separation

Caption: Experimental workflow for this compound analysis in animal feed.

Experimental Protocol
  • Sample Homogenization: Grind a representative 5-10 g sample of animal feed to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent mixture. A commonly used mixture is dichloromethane, methanol, and ammonia solution.[1] Alternatively, a mixture of acetonitrile and methanol with ammonia can be used.

    • Vortex the sample for 1 minute and then shake for 30 minutes on a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the this compound with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis
Detection Wavelength 365 nm
Run Time Approximately 10 minutes

Results and Discussion

The HPLC method described provides a reliable means for the quantification of this compound in animal feed. The performance of the method should be validated according to regulatory guidelines.

Method Validation Parameters

The following table summarizes the typical validation parameters for this method.

ParameterTypical Performance
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.2 mg/kg
Limit of Quantification (LOQ) 0.3 - 2.0 mg/kg
Recovery 70 - 110%
Precision (RSD%) < 15%
Data Presentation

The quantitative results from the analysis of feed samples can be summarized in the following table.

Sample IDMatrix TypeThis compound Concentration (mg/kg)Recovery (%)
Sample 1Poultry FeedResultResult
Sample 2Swine FeedResultResult
Sample 3Cattle FeedResultResult
QC SampleSpiked BlankResultResult

Conclusion

The HPLC method detailed in this application note is suitable for the routine monitoring of this compound in various animal feed matrices. The sample preparation procedure, involving solvent extraction and SPE cleanup, effectively removes matrix interferences, allowing for accurate and precise quantification. The method demonstrates good sensitivity and linearity within the specified range. Adherence to this protocol can support surveillance programs aimed at preventing the unauthorized use of this compound in the animal production industry.

Signaling Pathways and Logical Relationships

The logical flow of the analytical method can be visualized as a decision-making process based on the obtained results.

logical_flow start Analyze Feed Sample peak_detection This compound Peak Detected? start->peak_detection quantification Quantify Concentration peak_detection->quantification Yes not_detected Not Detected peak_detection->not_detected No comparison Concentration > MRL? quantification->comparison compliant Compliant comparison->compliant No non_compliant Non-Compliant comparison->non_compliant Yes

Caption: Logical flow for sample analysis and compliance determination.

References

Application Note: Quantification of Nitrovin Residues in Animal Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Nitrovin residues in animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential health risks. Consequently, sensitive and reliable analytical methods are required to monitor its residues in edible tissues. This document outlines a comprehensive method encompassing sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics.

Introduction

This compound belongs to the nitrofuran class of veterinary drugs, which were previously used as feed additives to promote growth and prevent infections in livestock.[1] However, concerns over their potential carcinogenicity led to a prohibition of their use in food-producing animals in many jurisdictions.[1] Despite these bans, the illegal use of nitrofurans remains a concern, necessitating robust monitoring programs to ensure food safety.[2] Unlike other nitrofurans that are typically monitored through their stable tissue-bound metabolites, studies have indicated that the parent this compound molecule can persist in animal tissues, making it a suitable target residue for analysis.[3] This protocol details a sensitive and specific LC-MS/MS method for the determination of this compound residues in various animal tissues.

Experimental Protocol

This protocol is based on established methodologies for the analysis of nitrofuran residues in animal tissues, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for rapid and efficient sample preparation.[2][4]

1. Sample Preparation

A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue, shortening laboratory turnaround times from 4 to 2 days.[5]

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the sample.[7]

    • Add an appropriate volume of internal standard solution.

    • Add a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[7]

    • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[8]

  • Centrifugation: Centrifuge the tubes at a speed of ≥ 5000 ×g for 5 minutes at a controlled temperature of ≤ 10°C.[7]

  • Supernatant Transfer: Transfer the upper acetonitrile layer into a clean centrifuge tube.

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Add d-SPE sorbent (e.g., a mixture of PSA, C18, and anhydrous magnesium sulfate) to the extracted supernatant.

    • Vortex for 1 minute.

    • Centrifuge at ≥ 5000 ×g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode (ESI+).[3][7]

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC Column CORTECS C18, 2.7 µm, 2.1 mm × 10 cm, or equivalent[7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of this compound from matrix interferences (e.g., start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, and then re-equilibrate)[2]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[9]

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compoundRefer to specific instrument optimizationRefer to specific instrument optimizationRefer to specific instrument optimizationRefer to specific instrument optimization

Note: The optimal MRM transitions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data and Method Performance

The method should be validated according to the criteria of Commission Decision No 2002/657/EC or other relevant regulatory guidelines.[10]

Table 3: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.001 ppm (mg/kg)[7]
Decision Limit (CCα) 0.013 - 0.200 µg kg⁻¹[2][4]
Detection Capability (CCβ) 0.32 - 0.77 µg/kg[10]
Accuracy (Recovery) 72.1 - 122%[11]
Precision (RSD%) < 20%

Experimental Workflow Diagram

experimental_workflow sample Tissue Sample (2g) homogenization Homogenization sample->homogenization extraction Acetonitrile Extraction + QuEChERS Salts homogenization->extraction centrifugation1 Centrifugation (5 min) extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 cleanup Dispersive SPE Clean-up supernatant1->cleanup centrifugation2 Centrifugation (5 min) cleanup->centrifugation2 supernatant2 Collect Cleaned Supernatant centrifugation2->supernatant2 evaporation Evaporation to Dryness supernatant2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis

References

Application Notes and Protocols for Preparing Nitrovin Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrovin, also known as difurazone, is an antibacterial growth promoter that has garnered recent interest for its potential anticancer properties.[1][2][3] Research has demonstrated that this compound induces a reactive oxygen species (ROS)-mediated cell death, which can be both non-apoptotic and apoptotic-like, by targeting thioredoxin reductase 1 (TrxR1).[1][3] Its efficacy has been observed in various cancer cell lines, with IC50 values reported in the low micromolar range (1.31-6.60 μM).[1]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy for researchers in drug development and life sciences.

Quantitative Data Summary

For ease of reference, the key properties of this compound and its hydrochloride salt are summarized in the table below.

PropertyThis compoundThis compound Hydrochloride
Synonyms DifurazoneDifurazon hydrochloride
CAS Number 804-36-4[2][4]2315-20-0[5][6]
Molecular Formula C₁₄H₁₂N₆O₆C₁₄H₁₃ClN₆O₆
Molecular Weight 360.28 g/mol [2][7]396.74 g/mol [6]
Appearance Solid at room temperature[7]Solid
Solubility Soluble in DMSO[7]Soluble in DMSO[8]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[7]-10°C to 20°C[8]

Experimental Protocols

Materials and Equipment
  • This compound powder (or this compound hydrochloride)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 360.28 g/mol ). Adjust the calculations accordingly if using this compound hydrochloride or a different desired concentration.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 360.28 g/mol x 1000 mg/g = 3.60 mg

  • Weighing the this compound:

    • Carefully weigh out 3.60 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving the this compound:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[9]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7][9]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, though it is recommended to keep it as low as possible, ideally ≤0.1%.[10]

  • Determine the final desired concentration of this compound for your experiment (e.g., 5 µM).

  • Calculate the volume of stock solution needed:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (10 mM)

      • V₁ = Volume of stock solution to add (unknown)

      • C₂ = Final concentration in media (e.g., 5 µM)

      • V₂ = Final volume of cell culture media (e.g., 10 mL)

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (5 µM x 10 mL) / 10,000 µM = 0.005 mL = 5 µL

  • Prepare the working solution:

    • Aseptically add 5 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or swirling before adding to your cells.

    • The final DMSO concentration in this example would be 0.05% (5 µL in 10 mL), which is well-tolerated by most cell lines.[10]

  • Solvent Control:

    • Always include a vehicle control in your experiments by adding the same volume of DMSO to the cell culture medium as was used for the this compound-treated samples.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.

Nitrovin_Signaling_Pathway cluster_cell Cell This compound This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 inhibits ROS Reactive Oxygen Species (ROS) TrxR1->ROS leads to increased MAPK MAPK Activation ROS->MAPK Alix Alix Inhibition ROS->Alix Vacuolation Cytoplasmic Vacuolation ROS->Vacuolation CellDeath Paraptosis-like Cell Death MAPK->CellDeath Alix->CellDeath Vacuolation->CellDeath

Caption: Mechanism of action of this compound in inducing cell death.

Nitrovin_Stock_Preparation_Workflow cluster_protocol Protocol Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare working solution in culture medium store->prepare_working For experiment treat_cells Treat cells prepare_working->treat_cells end End treat_cells->end

Caption: Workflow for preparing and using this compound stock solutions.

Stability and Storage

Proper storage is critical to maintain the activity of this compound stock solutions.

Storage ConditionSolventDuration
-80°C DMSOUp to 6 months[7]
-20°C DMSOUp to 1 month[7]
4°C Aqueous SolutionUnstable, prepare fresh
Room Temperature Aqueous SolutionUnstable, prepare fresh

Note: Avoid repeated freeze-thaw cycles of the stock solution.[7] It is recommended to prepare fresh dilutions in aqueous media for each experiment.

Safety Precautions

  • This compound is a chemical compound with biological activity. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • DMSO is a solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

  • All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

References

Application Notes and Protocols for the Analysis of Nitrovin (Difurazon)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrovin, also known as Difurazon, is a nitrofuran antibacterial drug that has been used as a feed additive for growth promotion in livestock. Due to concerns about the potential carcinogenicity of its residues, the use of this compound in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for its illegal use and ensure food safety. These application notes provide detailed protocols for the determination of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
CAS Number2315-20-0[1][2]
Molecular FormulaC14H12N6O6.ClH[1][2]
Molecular Weight396.0585 g/mol [1][2]
IUPAC Name2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Method for this compound in Animal Feed and Tissues

This method is suitable for the quantitative determination of this compound in medicated animal feeds and for residue analysis in animal tissues.

Experimental Protocol

1. Sample Preparation (Animal Feed) [3]

  • Weigh a representative sample of the ground animal feed.

  • Extract the sample with a solvent mixture of dichloromethane, methanol, and ammonia solution.

  • Agitate the mixture thoroughly to ensure complete extraction of this compound.

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. Sample Preparation (Animal Tissues - Muscle, Fat, Kidney, Liver, Plasma) [4][5][6]

  • Homogenize 2.0 ± 0.02 g of tissue sample.

  • Add a suitable volume of extraction solvent (e.g., a mixture of acetonitrile and water).

  • Vortex and sonicate the sample to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant and proceed with cleanup if necessary (e.g., Solid-Phase Extraction).

  • Evaporate the solvent from the final extract and reconstitute in the mobile phase.

3. HPLC-UV Conditions

  • Column: Cyano-column or a reverse-phase C18 column (e.g., Newcrom R1).[3][7]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 365 nm).[8]

  • Injection Volume: 20 µL.

Quantitative Data for HPLC-UV Method
MatrixLODRecovery (%)Reference
Chicken Tissues (muscle, fat, kidney, liver) and Plasma0.1 ng/g or ng/mL71.1 - 85.7[4][5][6]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Weigh Sample (Feed or Tissue) Extraction Solvent Extraction (Dichloromethane, Methanol, Ammonia or MeCN/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Evaporation Evaporation & Reconstitution Collection->Evaporation Injection Inject into HPLC Evaporation->Injection Separation Chromatographic Separation (Cyano or C18 column) Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Defatting Defatting with n-Hexane Extraction->Defatting Cleanup Solid-Phase Extraction (SPE) Defatting->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitrovin Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Nitrovin from complex matrices such as animal feed, tissues, and other challenging sample types.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I improve it?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction process. Here are the common causes and their solutions:

  • Incomplete Initial Extraction: The initial solvent extraction may not be efficient enough to release this compound from the sample matrix, especially in aged or complex feed samples.[1] For incurred residues in tissues, high-speed homogenization is often more effective than methods like sonication or shaking.[2]

    • Solution: Employ a robust solvent mixture. A combination of dichloromethane, methanol, and ammonia solution has been shown to be effective for animal feed.[1][3][4] For tissues, ultrasound-assisted extraction with acetonitrile can yield good recoveries.[5] Ensure thorough homogenization to maximize the interaction between the solvent and the sample.

  • Suboptimal pH: The pH of the extraction solvent can significantly influence the solubility and stability of this compound.

    • Solution: Adjust the pH of your extraction solvent. While specific optimal pH for this compound extraction is not extensively documented in the provided results, for many compounds, adjusting the pH can dramatically affect extraction efficiency.[6][7][8][9][10] It is recommended to perform small-scale experiments to determine the optimal pH for your specific matrix.

  • Analyte Loss During Cleanup: The cleanup step, intended to remove interferences, might also inadvertently remove this compound.

    • Solution: Re-evaluate your cleanup strategy. If using Solid-Phase Extraction (SPE), ensure the sorbent type and elution solvent are appropriate for this compound. Oasis HLB cartridges have been used successfully for this compound cleanup in muscle and liver tissues.[5] For QuEChERS, the type and amount of d-SPE sorbent (e.g., PSA, C18) can impact recovery.[11]

  • Degradation of this compound: this compound may be unstable under certain conditions, leading to its degradation during sample preparation or storage.

    • Solution: Protect samples from light and store them at appropriate temperatures. For related nitrofuran metabolites, storage at -20°C has been shown to maintain stability for extended periods.[12][13] Prepare solutions in amber-colored glassware to prevent photodegradation.[1]

Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[14][15] Here are strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds.

    • Solution: Optimize your SPE or QuEChERS cleanup step. For fatty matrices, specialized sorbents like Z-Sep can effectively remove lipids.[16] A thorough cleanup will reduce the amount of matrix components reaching the ion source.[3]

  • Optimize Chromatographic Conditions: Modifying the HPLC/UPLC separation can help to chromatographically separate this compound from interfering matrix components.

    • Solution: Adjust the gradient profile of your mobile phase or try a different stationary phase to improve the resolution between this compound and co-eluting interferences.

  • Use Matrix-Matched Calibrants: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.

    • Solution: Prepare your calibration curve by spiking known concentrations of this compound into a blank extract of the same matrix you are analyzing. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.

  • Employ an Internal Standard: A suitable internal standard can help to correct for variations in both the extraction process and matrix effects.

    • Solution: Use a stable isotope-labeled version of this compound as an internal standard if available. If not, a structurally similar compound that does not occur in the samples can be used.

Question: My chromatograms for this compound show poor peak shape (e.g., tailing, fronting, or splitting). What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise the accuracy and precision of your results.[17][18] Here are some common causes and solutions:

  • Column Contamination or Deterioration: Accumulation of matrix components on the column can lead to distorted peaks.[17][19]

    • Solution: Use a guard column to protect your analytical column. Regularly flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[20]

  • Mismatch Between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[17][20]

    • Solution: Ensure your final sample extract is dissolved in a solvent that is compatible with or weaker than the mobile phase. If necessary, evaporate the elution solvent and reconstitute the residue in the initial mobile phase.

  • Secondary Interactions on the Column: Unwanted interactions between this compound and the stationary phase can cause peak tailing.

    • Solution: Adjust the pH of the mobile phase or add a competing agent to block active sites on the stationary phase. For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape.

  • System Issues: Dead volumes in the HPLC system or a partially blocked column frit can also lead to poor peak shapes.[17][18]

    • Solution: Check all connections for proper fitting to minimize dead volume. If a blocked frit is suspected, back-flushing the column may resolve the issue.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most frequently cited methods for this compound extraction are solvent extraction, Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Solvent Extraction: Often involves mixtures of solvents like dichloromethane, methanol, and ammonia for animal feed.[1][3][4]

  • Solid-Phase Extraction (SPE): Used for cleanup and concentration of the analyte. The choice of sorbent is critical and depends on the properties of this compound and the sample matrix.[4][21][22][23][24] Oasis HLB cartridges have been shown to be effective.[5]

  • QuEChERS: A streamlined method involving a solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE). This method is widely used for pesticide residue analysis and has been adapted for other analytes in various matrices.[25][26]

Q2: How do I choose the right SPE sorbent for this compound cleanup?

A2: The selection of the SPE sorbent depends on the physicochemical properties of this compound and the nature of the sample matrix. This compound is a relatively polar compound. For extraction from aqueous samples, a non-polar sorbent like C18 or a polymer-based sorbent is often used.[24] For samples in non-polar organic solvents, a polar sorbent would be more appropriate.[24] For complex matrices like animal tissues, polymeric sorbents such as Oasis HLB are often a good choice due to their broad retention of different compound classes.[5]

Q3: What are the key considerations for sample preparation of fatty matrices?

A3: Fatty matrices pose a significant challenge due to the high lipid content which can interfere with the analysis.

  • Defatting Step: A preliminary defatting step is often necessary. This can be achieved by liquid-liquid partitioning with a non-polar solvent like n-hexane after the initial extraction.[5]

  • Specialized Cleanup: For QuEChERS, d-SPE sorbents that have an affinity for lipids, such as C18 or specialized materials like Z-Sep, can be used.[16] Freezing the extract at a low temperature can also help to precipitate and remove lipids.

Q4: How important is pH control during the extraction of this compound?

A4: While the provided search results do not specify a narrow optimal pH range for this compound, pH is a critical parameter in the extraction of many analytes.[7][8][9][10] The pH can affect the solubility of this compound and the charge state of interfering matrix components, thereby influencing the extraction efficiency and the effectiveness of the cleanup step. It is advisable to test a range of pH values during method development to find the optimal condition for your specific sample matrix.

Q5: What is the expected stability of this compound in samples and standard solutions?

A5: this compound can be sensitive to light. Therefore, it is recommended to use amber-colored glassware for preparing and storing solutions.[1] For long-term storage of samples, freezing at -20°C is a common practice to maintain the stability of related nitrofuran compounds.[12][13] Standard solutions should also be stored in the dark and at a low temperature to prevent degradation.

Quantitative Data Summary

The following tables summarize the recovery data for this compound and related compounds from various complex matrices using different extraction methods.

Table 1: Recovery of this compound from Animal Tissues using Ultrasound-Assisted Extraction followed by SPE

MatrixSpiked Level (µg/kg)Recovery (%)Reference
Swine Muscle0.5 - 5.071 - 110[5]
Swine Liver0.5 - 5.071 - 110[5]
Chicken Muscle0.5 - 5.071 - 110[5]
Chicken Liver0.5 - 5.071 - 110[5]
Fish Muscle0.5 - 5.071 - 110[5]

Table 2: Recovery of Related Nitroimidazoles from Bovine Milk using a QuEChERS-based Method

AnalyteSpiked Level (ng/mL)Recovery (%)Reference
Metronidazole2.5 - 10045 - 93[11]
Dimetridazole10 - 10045 - 93[11]
Ronidazole2.5 - 10045 - 93[11]
Ornidazole2.5 - 10045 - 93[11]
Ipronidazole2.5 - 10045 - 93[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction and SPE for this compound in Animal Tissues

This protocol is based on the method described for the determination of this compound in swine, chicken, and fish tissues.[5]

  • Sample Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Extract the sample using an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Defatting: Transfer the supernatant to a new tube. Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Collection: Discard the upper n-hexane layer and collect the acetonitrile phase.

  • SPE Cleanup:

    • Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the collected acetonitrile extract onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water.

    • Elution: Elute the this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for Related Nitroimidazoles in Milk

This protocol is adapted from a method for the analysis of nitroimidazoles in bovine milk and can serve as a starting point for developing a QuEChERS method for this compound.[11]

  • Sample Preparation: Place 10 mL of milk into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow_spe cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Homogenized Tissue Sample add_acetonitrile 2. Add Acetonitrile sample->add_acetonitrile ultrasound 3. Ultrasound Extraction add_acetonitrile->ultrasound centrifuge1 4. Centrifuge ultrasound->centrifuge1 defat 5. Defat with n-Hexane centrifuge1->defat centrifuge2 6. Centrifuge defat->centrifuge2 spe 7. SPE Cleanup (Condition, Load, Wash, Elute) centrifuge2->spe evaporate 8. Evaporate & Reconstitute spe->evaporate lcms 9. LC-MS/MS Analysis evaporate->lcms

Caption: Workflow for this compound extraction from tissues using SPE.

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Milk Sample add_solvent_salts 2. Add Acetonitrile & QuEChERS Salts sample->add_solvent_salts shake 3. Shake Vigorously add_solvent_salts->shake centrifuge1 4. Centrifuge shake->centrifuge1 take_aliquot 5. Take Aliquot of Supernatant centrifuge1->take_aliquot dspe 6. Dispersive SPE Cleanup take_aliquot->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 filter 8. Filter centrifuge2->filter lcms 9. LC-MS/MS Analysis filter->lcms troubleshooting_this compound cluster_recovery Low Recovery? cluster_matrix Matrix Effects? cluster_peakshape Poor Peak Shape? cluster_solutions Solutions start Problem with this compound Analysis check_extraction Incomplete Extraction? start->check_extraction Yes improve_cleanup Improve Cleanup start->improve_cleanup No, but matrix effects check_column Column Contamination? start->check_column No, but poor peak shape check_ph Suboptimal pH? check_extraction->check_ph No solution_extraction - Use robust solvent mix - Thorough homogenization check_extraction->solution_extraction check_cleanup Loss during Cleanup? check_ph->check_cleanup No solution_ph - Optimize pH check_ph->solution_ph check_stability Analyte Degradation? check_cleanup->check_stability No solution_cleanup - Re-evaluate SPE/d-SPE check_cleanup->solution_cleanup solution_stability - Protect from light - Proper storage temp. check_stability->solution_stability optimize_lc Optimize Chromatography improve_cleanup->optimize_lc Still issues use_matrix_matched Use Matrix-Matched Standards optimize_lc->use_matrix_matched Still issues solution_matrix - Better cleanup - Change gradient - Use internal std. use_matrix_matched->solution_matrix check_solvent Solvent Mismatch? check_column->check_solvent No check_system System Issues? check_solvent->check_system No solution_peakshape - Use guard column - Match sample/mobile phase - Check system for dead volume check_system->solution_peakshape

References

Stability of Nitrovin in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Nitrovin in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Disclaimer: The quantitative stability data presented in this document is representative and for illustrative purposes. Due to the limited availability of public domain stability studies specifically for this compound, the following tables are based on general principles of drug degradation for structurally related nitro-aromatic compounds and are intended to guide researchers in their experimental design. It is crucial to perform compound-specific stability studies to obtain accurate data for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and practically insoluble in water[1]. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in an aqueous cell culture medium. It is essential to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at low temperatures, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. The stability of this compound in solution is dependent on the solvent and storage temperature.

Q3: What are the typical degradation pathways for a molecule like this compound?

A3: Based on its chemical structure, which contains nitro-furan and imine moieties, this compound is potentially susceptible to degradation through several pathways, including:

  • Hydrolysis: The imine bond can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.

  • Photodegradation: The nitro-aromatic system can absorb light, leading to photochemical reactions and degradation.

  • Oxidation: The molecule may be sensitive to oxidative stress.

  • Thermal Degradation: High temperatures can accelerate the degradation process.

Q4: I am observing unexpected results in my experiments. Could it be due to this compound degradation?

A4: Yes, unexpected experimental outcomes can sometimes be attributed to the degradation of the compound. If you suspect degradation, it is advisable to:

  • Prepare fresh stock solutions.

  • Verify the purity of your this compound sample.

  • Assess the stability of this compound under your specific experimental conditions (e.g., incubation time, temperature, and media composition).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity over time Degradation of this compound in the stock solution or experimental medium.Prepare a fresh stock solution from solid material. Minimize the time the compound is in the experimental medium before analysis. Perform a time-course experiment to assess stability in your specific medium.
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but non-toxic to the cells. Sonication or gentle warming might help in initial dissolution, but be cautious of potential degradation.
Inconsistent results between experiments Inconsistent storage and handling of this compound solutions.Standardize the protocol for preparing, storing, and handling this compound solutions. Always use freshly prepared dilutions from a properly stored stock.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Quantitative Stability Data (Illustrative)

The following tables provide hypothetical data on the stability of this compound under various stress conditions. This data is intended to serve as a guide for designing stability studies.

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C (Protected from Light)

SolventInitial Concentration (mg/mL)% Remaining after 7 days% Remaining after 30 days
DMSO10>99%98%
Ethanol1098%95%
Acetonitrile1097%92%
Water<0.1 (Suspension)Not DeterminedNot Determined

Table 2: Hypothetical Forced Degradation of this compound in Solution (24 hours)

Stress ConditionSolvent% Degradation
0.1 M HCl, 60°C50% Acetonitrile/Water15%
0.1 M NaOH, 60°C50% Acetonitrile/Water25%
3% H₂O₂, RT50% Acetonitrile/Water10%
Thermal (80°C)DMSO8%
Photolytic (ICH Q1B)Methanol30%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is stable (e.g., DMSO or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Dilute the stock solution with a suitable solvent (e.g., DMSO) to 0.5 mg/mL. Incubate at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[2][3][4]. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. The method should be capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidative Degradation Prep->Oxidation Expose to Stress Thermal Thermal Degradation Prep->Thermal Expose to Stress Photo Photolytic Degradation Prep->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Calculate % Degradation HPLC->Data Pathway Identify Degradation Products Data->Pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Solution Prepare Fresh Stock Solution? Start->Check_Solution Check_Purity Verify Compound Purity? Check_Solution->Check_Purity No Problem_Solved Problem Resolved Check_Solution->Problem_Solved Yes Assess_Stability Assess Stability in Experimental Conditions? Check_Purity->Assess_Stability No Check_Purity->Problem_Solved Yes Assess_Stability->Problem_Solved Yes Further_Investigation Further Investigation Needed (e.g., Forced Degradation Study) Assess_Stability->Further_Investigation No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Quantification of Nitrovin in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges, particularly matrix effects, encountered during the quantification of Nitrovin in animal tissues.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in animal tissues using LC-MS/MS.

Problem Potential Causes Solutions
Poor/Low Analyte Recovery Incomplete Extraction: The extraction solvent and technique may not be efficiently disrupting the tissue matrix and solubilizing this compound. Analyte Degradation: this compound may be unstable under the extraction or sample processing conditions. Inefficient Cleanup: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps may not be effectively isolating the analyte.Optimize Extraction: - Ensure thorough homogenization of the tissue sample. Cryogenic grinding can improve efficiency. - Experiment with different extraction solvents or solvent mixtures (e.g., acetonitrile, ethyl acetate, methanol) and varying pH conditions. - Consider using ultrasonication or mechanical shaking to enhance extraction efficiency. Assess Analyte Stability: - Perform stability studies of this compound in the extraction solvent and at different temperatures. - Minimize sample processing time and keep samples cold. Optimize Cleanup: - Evaluate different SPE sorbents (e.g., C18, HLB) and elution solvents. - For LLE, experiment with different solvent systems and pH adjustments to improve partitioning.
Significant Ion Suppression or Enhancement (Matrix Effects) Co-eluting Matrix Components: Endogenous compounds from the tissue matrix (e.g., phospholipids, fats, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer.[1][2][3] Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.Improve Chromatographic Separation: - Optimize the LC gradient to better separate this compound from co-eluting matrix components. - Consider using a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity. Enhance Sample Cleanup: - Incorporate a more rigorous cleanup step, such as a stronger SPE protocol or a multi-step extraction/cleanup procedure. Dispersive SPE (dSPE) can also be effective. Use Mitigation Strategies: - Employ matrix-matched calibration standards to compensate for consistent matrix effects.[1][4] - Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound, if available, to correct for variations in matrix effects between samples.
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the tissue can lead to variable results if the subsamples are not representative. Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or cleanup procedures can introduce variability. Instrumental Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent measurements.Ensure Homogeneity: - Homogenize the entire tissue sample before taking analytical portions. Standardize Procedures: - Follow a detailed and validated standard operating procedure (SOP) for all sample preparation steps. Use calibrated pipettes and equipment. Verify Instrument Performance: - Regularly check the LC-MS/MS system's performance using system suitability tests and quality control samples. - Monitor for pressure fluctuations, retention time shifts, and signal intensity variations.[5]
Peak Tailing or Fronting Column Overload: Injecting too much analyte or matrix components can lead to poor peak shape. Column Contamination: Accumulation of matrix components on the analytical column can degrade its performance.[5] Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.Optimize Injection Volume: - Dilute the sample extract to reduce the amount of analyte and matrix injected onto the column. Column Maintenance: - Use a guard column to protect the analytical column. - Implement a column washing procedure between sample batches. Adjust Mobile Phase: - Ensure the mobile phase pH is appropriate for this compound's chemical properties. - Check for proper mobile phase mixing and degassing.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound in animal tissues?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In animal tissues, complex endogenous components like phospholipids, fats, and proteins can be co-extracted with this compound. These components can either suppress or enhance the ionization of this compound, leading to inaccurate quantification (i.e., underestimation or overestimation of the true concentration).[1][6]

Q2: How can I assess the extent of matrix effects in my assay?

A2: A common method is to compare the signal response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte has been added). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the recommended marker residue for monitoring this compound use in animals?

A3: While historically the parent this compound compound has been monitored, recent research suggests that its metabolite, aminoguanidine (AGN), is a more suitable marker residue for monitoring the illegal use of this compound in animal-derived products.[7] Aminoguanidine has been detected in tissues like liver after this compound administration.[7]

Q4: What are the typical extraction methods for this compound from animal tissues?

A4: Common extraction methods involve homogenization of the tissue followed by solvent extraction. Acetonitrile is a frequently used solvent due to its ability to precipitate proteins and extract a wide range of veterinary drugs. The extraction is often followed by a cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

Q5: What are some key considerations for method validation for this compound quantification in tissues?

A5: Method validation should be performed according to recognized guidelines (e.g., FDA, EMA). Key parameters to evaluate include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other matrix components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of the sample matrix on the analyte signal.

  • Stability: The stability of this compound in the matrix and in solution under various storage conditions.

Quantitative Data on this compound Analysis

The following table summarizes recovery and limit of quantification data from a study on this compound analysis in various animal tissues.

TissueFortification Level (µg/kg)Average Recovery (%)Limit of Quantification (LOQ) (ppm)
Muscle1.085.70.001
Viscera1.082.30.001
Milk1.091.20.001
Eggs1.088.90.001
Fat1.079.50.001
Honey1.093.40.001

Data adapted from a published analytical method.[8]

Experimental Protocol: Extraction and Cleanup of this compound from Animal Tissues

This protocol provides a general workflow for the extraction and cleanup of this compound from animal tissues for LC-MS/MS analysis.

  • Sample Homogenization:

    • Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake mechanically for 30 minutes.

    • Centrifuge at ≥ 5000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step on the pellet with another 10 mL of acetonitrile.

    • Combine the supernatants.

  • Defatting (for fatty tissues):

    • Add 10 mL of n-hexane to the combined supernatant.

    • Vortex for 1 minute.

    • Centrifuge at ≥ 5000 x g for 5 minutes.

    • Discard the upper n-hexane layer.

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Homogenization 1. Sample Homogenization (2g of tissue) Extraction 2. Extraction (Acetonitrile) Sample_Homogenization->Extraction Centrifugation_1 3. Centrifugation Extraction->Centrifugation_1 Supernatant_Collection 4. Supernatant Collection Centrifugation_1->Supernatant_Collection Defatting 5. Defatting (n-hexane, if necessary) Supernatant_Collection->Defatting Evaporation 6. Evaporation (Nitrogen stream) Defatting->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Caption: Experimental workflow for this compound analysis in animal tissues.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_Recovery Is analyte recovery low? Start->Check_Recovery Optimize_Extraction Optimize extraction and cleanup procedures Check_Recovery->Optimize_Extraction Yes Check_Matrix_Effects Are matrix effects significant? Check_Recovery->Check_Matrix_Effects No Optimize_Extraction->Check_Matrix_Effects Improve_Cleanup Improve sample cleanup and/or use matrix-matched standards Check_Matrix_Effects->Improve_Cleanup Yes Check_Precision Is there high variability (poor precision)? Check_Matrix_Effects->Check_Precision No Improve_Cleanup->Check_Precision Standardize_Procedure Standardize homogenization and sample preparation steps Check_Precision->Standardize_Procedure Yes Check_Instrument Review instrument performance and maintenance logs Check_Precision->Check_Instrument No Standardize_Procedure->Check_Instrument End Acceptable Results Check_Instrument->End

References

Reducing signal suppression of Nitrovin in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of signal suppression when analyzing Nitrovin using electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is electrospray ionization (ESI) signal suppression, and why is it a problem for this compound analysis?

A1: Signal suppression is a type of matrix effect where the presence of other compounds in a sample reduces the ionization efficiency of the analyte of interest, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and detection limits of the analysis.[1] Suppression in ESI can occur through several mechanisms:

  • Competition for Charge: When this compound co-elutes with other compounds from the liquid chromatography (LC) system, these matrix components can compete for the limited available charge on the surface of the ESI droplets, resulting in fewer charged this compound ions being formed.[1][3]

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation, making it more difficult for the this compound ions to be released into the gas phase.[1][3]

  • Co-precipitation: Non-volatile materials, such as salts and lipids often found in biological samples, can cause this compound to precipitate within the droplet, preventing its ionization.[1][3][4]

Q2: How can I determine if my this compound signal is being suppressed?

A2: Two primary methods can help you qualitatively and quantitatively assess matrix effects:

  • Post-Extraction Spike Method: This method compares the signal response of this compound in a clean solvent to its response in a blank sample matrix that has been spiked with the same amount of this compound after the extraction process. A lower signal in the matrix sample indicates suppression.[5]

  • Post-Column Infusion Method: In this technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column but before the ESI source. A blank matrix sample is then injected. Any dip or decrease in the constant this compound signal as the matrix components elute indicates the retention time windows where suppression occurs.[5]

Q3: I suspect signal suppression. What are the initial troubleshooting steps?

A3: Before making significant changes to your method, consider these simple adjustments:

  • Dilute the Sample: Diluting the sample extract can lower the concentration of interfering matrix components relative to this compound, often reducing the suppression effect. This is only feasible if the assay sensitivity is high enough for the diluted sample.[1][5]

  • Reduce Injection Volume: Similar to dilution, injecting a smaller volume reduces the total amount of matrix components entering the ion source.[1]

  • Check Mobile Phase Additives: Some mobile phase additives can cause signal suppression. For example, trifluoroacetic acid (TFA) is known to cause spray instability and reduce signal in ESI, whereas formic acid is often a better choice.[1][6]

Q4: Which sample preparation techniques are effective at removing interfering matrix components?

A4: Robust sample preparation is one of the most effective ways to combat signal suppression.[2] Techniques that clean the sample by removing matrix components like proteins, lipids, and salts are highly recommended:

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb this compound while matrix interferences are washed away, providing a much cleaner extract.[2]

  • Liquid-Liquid Extraction (LLE): LLE separates this compound from matrix components based on their differential solubilities in two immiscible liquid phases.[2]

  • Protein Precipitation (for biological samples): This technique removes the majority of proteins from samples like plasma or serum, which can be a significant source of interference.[2]

Q5: How can I use chromatography to avoid signal suppression?

A5: The goal of chromatographic optimization is to separate the elution of this compound from the elution of matrix components that cause suppression.[2][7] By adjusting chromatographic conditions, you can move the this compound peak to a "cleaner" region of the chromatogram.[1] Consider the following adjustments:

  • Modify the Gradient: Alter the mobile phase gradient profile to improve the resolution between this compound and interfering peaks.

  • Change the Column: Use a column with a different stationary phase chemistry or a higher efficiency (e.g., smaller particle size) to achieve better separation.[7]

  • Adjust Flow Rate: Optimizing the flow rate can improve separation.[2]

Q6: Can I change my mass spectrometer's settings to reduce suppression?

A6: Yes, several instrumental parameters can be modified to mitigate suppression:

  • Change Ionization Mode: Switching from positive to negative ionization mode (or vice versa) can sometimes reduce suppression, as fewer matrix compounds may be detectable in the alternate mode.[1]

  • Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI and can be a viable alternative.[1][3]

  • Reduce the ESI Flow Rate: Lowering the flow rate into the ESI source, often into the nanoliter-per-minute range (nano-ESI), generates smaller, more highly charged droplets. These droplets are more tolerant of non-volatile salts and can significantly reduce signal suppression while increasing sensitivity.[1][8][9][10]

  • Optimize Source Geometry: The physical design of the ion source can influence its susceptibility to suppression. For example, Z-spray source geometries have been found to experience less ion suppression than older linear spray designs.[1][9]

Q7: How do internal standards help correct for signal suppression?

A7: Using an internal standard (IS) is a powerful way to compensate for, rather than eliminate, signal suppression. The IS is added at a known concentration to all samples. For best results, the IS should be a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS has nearly identical chemical properties and chromatographic retention time to this compound, ensuring it experiences the same degree of signal suppression.[1][2][6] Because both the analyte and the IS are suppressed to the same extent, the ratio of their signal responses remains constant, allowing for accurate quantification.[2]

Data and Properties

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name2-[[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]amino]guanidine[11][12]
Molecular FormulaC₁₄H₁₂N₆O₆[11]
Molecular Weight360.28 g/mol [12]
Monoisotopic Mass360.08183212 Da[12]
Topological Polar Surface Area195 Ų[12]
CAS Number804-36-4[11]

Table 2: Illustrative Example of Flow Rate Reduction on Signal Intensity

This table summarizes data from a study on the compound Carvedilol, demonstrating the principle that reducing the ESI flow rate can significantly improve signal intensity in the presence of suppressing agents. A similar strategy can be applied to this compound analysis.

Flow Rate (µL/min)Signal Improvement Factor (vs. 200 µL/min)
2001.0x
50>1.0x
0.1~3.0x

Data adapted from a study by Gangl et al. (2001) using Carvedilol in a taurocholic acid solution to illustrate the principle of reduced suppression at lower flow rates.[13]

Experimental Protocols

Protocol 1: Assessing Matrix Effects via Post-Column Infusion

This protocol provides a workflow to identify regions of ion suppression in your chromatogram.

  • Prepare a this compound Solution: Prepare a standard solution of this compound in your mobile phase at a concentration that provides a stable and mid-to-high intensity signal (e.g., 100 ng/mL).

  • Set up the Infusion: Use a syringe pump and a T-junction to deliver the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream between the analytical column and the MS ion source.

  • Equilibrate the System: Start the LC flow and the infusion pump. Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.

  • Inject Blank Matrix: Inject an extracted sample of a blank matrix (a sample identical to your study samples but containing no this compound).

  • Analyze the Chromatogram: Monitor the baseline of the infused this compound signal. Any significant drop in the signal intensity indicates that matrix components are eluting from the column at that specific retention time and causing ion suppression.[5] This allows you to see if this compound's retention time coincides with a suppression zone.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol outlines a general procedure for cleaning up a sample containing this compound. The specific sorbent, wash, and elution solvents should be optimized for your sample matrix and this compound's properties.

  • Condition the Cartridge: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer matching your sample's pH). This activates the sorbent.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Wash the Cartridge: Pass a wash solvent through the cartridge. This solvent should be strong enough to remove weakly bound interferences but weak enough to leave this compound bound to the sorbent.

  • Elute this compound: Pass a stronger elution solvent through the cartridge to desorb and collect the purified this compound.

  • Evaporate and Reconstitute: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of your initial mobile phase, making it ready for LC-MS/MS injection.[2]

Visual Diagrams

ESI_Suppression_Mechanisms cluster_source LC-ESI Source cluster_interference Suppression Mechanisms cluster_outcome Result Sample Sample Injection (this compound + Matrix) Droplet Charged ESI Droplet Sample->Droplet Electrospray GasPhase Gas Phase Ions (To Mass Analyzer) Droplet->GasPhase Ion Evaporation Compete Competition for Charge Viscosity Increased Viscosity & Surface Tension Precipitate Co-precipitation with Non-volatiles ReducedIons Fewer this compound Ions Formed ReducedEvap Inhibited Solvent Evaporation ReducedEvap->Viscosity ReducedIons->Compete ReducedIons->Precipitate SuppressedSignal Suppressed Signal SuppressedSignal->ReducedEvap SuppressedSignal->ReducedIons

Caption: Mechanisms of signal suppression in the electrospray ion source.

Troubleshooting_Workflow Start Suspected Signal Suppression for this compound Confirm Confirm Suppression? (e.g., Post-Column Infusion) Start->Confirm Initial Initial Adjustments: - Dilute Sample - Reduce Injection Volume Confirm->Initial Yes End Accurate Quantification Confirm->End No SamplePrep Optimize Sample Prep: - SPE - LLE Initial->SamplePrep Suppression Persists Chromo Optimize Chromatography: - Modify Gradient - Change Column SamplePrep->Chromo Suppression Persists Instrument Adjust MS Parameters: - Reduce Flow Rate (nano-ESI) - Switch to APCI Chromo->Instrument Suppression Persists IS Implement Internal Standard (Stable Isotope-Labeled) Instrument->IS IS->End

Caption: A logical workflow for troubleshooting this compound signal suppression.

Internal_Standard_Logic cluster_NoSuppression Scenario 1: No Suppression cluster_Suppression Scenario 2: 50% Suppression A1 This compound Signal (Area = 100,000) Ratio1 Ratio (Analyte/IS) 100k / 100k = 1.0 A1->Ratio1 IS1 IS Signal (Area = 100,000) IS1->Ratio1 Result Result: Ratio is Constant, Quantification is Accurate Ratio1->Result A2 This compound Signal (Area = 50,000) Ratio2 Ratio (Analyte/IS) 50k / 50k = 1.0 A2->Ratio2 IS2 IS Signal (Area = 50,000) IS2->Ratio2 Ratio2->Result

Caption: How an internal standard corrects for signal suppression.

References

Validation & Comparative

Comparative Efficacy of Nitrovin and Carbadox on Swine Growth Performance: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the swine industry has utilized in-feed antimicrobial agents to enhance growth performance and feed efficiency. Among these, Nitrovin and Carbadox have been subjects of interest. This guide provides a comparative analysis of their effects on swine growth, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Performance Data: A Tabular Comparison

The following tables summarize the quantitative data on the effects of this compound and Carbadox on swine growth performance from various studies. It is crucial to note that these studies were conducted under different conditions, and therefore, the results should be interpreted with caution when making direct comparisons.

Table 1: Effect of this compound on Swine Growth Performance

Study ReferencePig Age/WeightThis compound DosageDuration (days)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)
Study 1[1]9 weeks, 20.5 kg20 ppm56+5.5% vs. control-5.2% vs. control
Study 2[1]22.7 kg to 45.4 kg10 ppmNot specified+10.6% vs. controlNot specified
Study 3[2]18 kg to 54 kg22 mg/kgNot specifiedFaster growth vs. controlLess feed required vs. control

Table 2: Effect of Carbadox on Swine Growth Performance

Study ReferencePig Age/WeightCarbadox DosageDuration (days)Average Daily Gain (ADG)Average Daily Feed Intake (ADFI)Feed Conversion Ratio (FCR)
Study 4[3]5-week nursery trial50 g/ton 35+9% vs. control+8% vs. control-4% vs. control
Study 5[4]21 to 49 days old55 mg/kg (Phase 1), 27.5 mg/kg (Phase 2)28No significant differenceNot specifiedImproved vs. control
Study 6[5]Weanling pigsNot specified35+17.9% vs. control+12.5% vs. controlNot specified

Experimental Protocols

Study on this compound Supplementation
  • Objective: To determine the response of growing pigs to diets supplemented with this compound.

  • Animals: Large White x Berkshire crossbred pigs.

  • Methodology:

    • Experiment 1: Pigs averaging 20.5 kg were individually fed a basal diet (85% wheat, 15% meat meal) with or without 20 ppm of this compound for 56 days.

    • Experiment 2: Pigs were fed diets with or without 10 ppm of this compound from 22.7 kg to 45.4 kg liveweight.[1]

  • Data Collection: Daily liveweight gain and feed conversion ratio were recorded.

Study on Carbadox Supplementation in Nursery Pigs
  • Objective: To assess the effect of Carbadox on the growth performance of nursery pigs.

  • Animals: Nursery pigs.

  • Methodology: A 5-week trial was conducted with treatments including a control diet and a diet containing Carbadox at 50 grams/ton.[3]

  • Data Collection: Body weight, average daily gain, average daily feed intake, and feed conversion efficiency were measured.

Mechanisms of Action

The modes of action through which this compound and Carbadox exert their growth-promoting effects differ significantly based on current knowledge.

Carbadox: DNA Synthesis Inhibition

Carbadox's primary mechanism of action is the inhibition of bacterial DNA synthesis. This disruption of a fundamental cellular process leads to a bactericidal effect, particularly against Gram-negative bacteria in the gastrointestinal tract. By reducing the overall bacterial load and suppressing pathogenic bacteria, Carbadox is thought to decrease microbial competition for nutrients and reduce the incidence of subclinical infections, thereby allowing the host animal to allocate more energy towards growth.

Carbadox_Mechanism Carbadox Carbadox Bacteria Gut Bacteria Carbadox->Bacteria Enters DNA_Synthesis DNA Synthesis Carbadox->DNA_Synthesis Inhibits Bacterial_Growth Bacterial Proliferation DNA_Synthesis->Bacterial_Growth Required for Nutrient_Competition Nutrient Competition with Host Bacterial_Growth->Nutrient_Competition Leads to Swine_Growth Swine Growth Performance Nutrient_Competition->Swine_Growth Reduces

Caption: Mechanism of action for Carbadox in promoting swine growth.

This compound: A Less Defined Mechanism

This compound is chemically classified as a guanidine derivative. While its efficacy as a growth promoter has been demonstrated, its precise mechanism of action at the molecular level is not well-elucidated in the available scientific literature. It is hypothesized that, like other non-antibiotic growth promoters, this compound may modulate the gut microbiota, leading to a more favorable environment for nutrient absorption and utilization by the pig. However, further research is required to fully understand its mode of action.

Nitrovin_Classification This compound This compound Guanidine Guanidine Derivative This compound->Guanidine is a Mechanism Growth Promotion Mechanism This compound->Mechanism Exhibits Unknown Currently Unknown Mechanism->Unknown is

Caption: Chemical classification and current understanding of this compound's mechanism.

Experimental Workflow: Swine Growth Trial

The following diagram illustrates a typical experimental workflow for a swine growth trial designed to evaluate the efficacy of feed additives like this compound or Carbadox.

Swine_Growth_Trial_Workflow start Start: Piglet Selection (Uniform Age & Weight) acclimation Acclimation Period start->acclimation randomization Randomization to Treatment Groups acclimation->randomization control Control Group (Basal Diet) randomization->control treatment Treatment Group (Basal Diet + Additive) randomization->treatment feeding Experimental Feeding Period control->feeding treatment->feeding data_collection Data Collection (ADG, ADFI, FCR) feeding->data_collection analysis Statistical Analysis data_collection->analysis end End: Comparative Efficacy Determined analysis->end

Caption: A generalized workflow for a swine growth performance trial.

Conclusion

Carbadox has a well-documented history of improving swine growth performance, with a clear mechanism of action. The available data for this compound also indicates a positive impact on growth, though the body of evidence is less extensive, and its mode of action requires further investigation. For researchers and drug development professionals, the choice between these or alternative growth promoters will depend on a variety of factors including regulatory approval, safety profiles, and specific production goals. This guide highlights the need for direct comparative studies to provide a more definitive assessment of the relative efficacy of this compound and Carbadox in modern swine production systems.

References

A Comparative Analysis of the Antibacterial Efficacy of Nitrofurans Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-vitro activity of various nitrofuran compounds. Please note that comparative efficacy data for Nitrovin (Difurazone) against pathogenic bacteria is not available in the reviewed scientific literature.

This guide provides a detailed comparison of the antibacterial efficacy of several nitrofuran compounds against a range of pathogenic bacteria. While the primary focus was intended to be a comparison between this compound and other nitrofurans, a thorough literature search did not yield sufficient quantitative data on the antibacterial activity of this compound. Therefore, this document will focus on comparing other notable nitrofurans for which experimental data is available, including Nitrofurantoin, Furazolidone, Nitrofurazone, Nifuratel, and Furazidin.

General Mechanism of Action of Nitrofurans

Nitrofurans exert their antibacterial effects through a multi-targeted mechanism. Upon entering a bacterial cell, these compounds are reduced by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates. These intermediates can indiscriminately damage various cellular components, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle. This broad-based attack on multiple targets is believed to contribute to the low incidence of acquired bacterial resistance to this class of antibiotics.

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Antibacterial Effects Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes DNA DNA Reactive_Intermediates->DNA Enzymes Citric Acid Cycle Enzymes Reactive_Intermediates->Enzymes Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Metabolic_Disruption Disruption of Metabolism Enzymes->Metabolic_Disruption Bacterial_Death Bacterial Cell Death Protein_Inhibition->Bacterial_Death DNA_Damage->Bacterial_Death Metabolic_Disruption->Bacterial_Death

Caption: General mechanism of action of nitrofuran antibiotics in a bacterial cell.

Comparative In-Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various nitrofurans against several pathogenic bacteria as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs (mg/L) of Furazidin and Nitrofurantoin against Common Uropathogens[1][2]
Bacterial StrainFurazidin (MIC mg/L)Nitrofurantoin (MIC mg/L)
Escherichia coli ATCC 25922816
Escherichia coli ATCC 35218816
Klebsiella pneumoniae ATCC 7006033264
Proteus mirabilis ATCC 124533264
Staphylococcus aureus ATCC 25923464
Staphylococcus aureus (MRSA) BAA 976416
Staphylococcus epidermidis ATCC 12228232
Enterococcus faecalis ATCC 29212432
Bacteroides fragilis ATCC 252850.54

Note: Lower MIC values indicate greater potency. The data suggests that furazidin generally exhibits lower MICs than nitrofurantoin against these strains[1].

Table 2: Comparative MICs (µg/mL) of Nifuratel, Metronidazole, and Clindamycin against Vaginal Bacteria[3][4]
Bacterial StrainNifuratel (MIC µg/mL)Metronidazole (MIC µg/mL)Clindamycin (MIC µg/mL)
Gardnerella vaginalis (MIC90)4>2560.25
Atopobium vaginae (MIC90)1256<0.125
Lactobacillus spp. (MIC50)>256>2560.25

Note: MIC90 and MIC50 represent the MIC required to inhibit 90% and 50% of the isolates, respectively. Nifuratel shows good activity against G. vaginalis and A. vaginae while sparing Lactobacillus spp., which is a desirable characteristic for treating bacterial vaginosis[2][3].

Table 3: In-Vitro Activity of a Novel Nitrofuran (IITR06144) Compared to Nitrofurantoin and Furazolidone[5]
Bacterial StrainIITR06144 (MIC mg/L)Nitrofurantoin (MIC mg/L)Furazolidone (MIC mg/L)
Escherichia coli ATCC 259220.582
Klebsiella pneumoniae ATCC 7006032644
Acinetobacter baumannii ATCC 196061>2568
Pseudomonas aeruginosa PAO1128>256>256
Staphylococcus aureus ATCC 29213182
Enterococcus faecalis ATCC 292122164

Note: The novel nitrofuran IITR06144 demonstrated potent activity against a broad spectrum of bacteria, including multidrug-resistant strains, and in some cases, exhibited lower MICs than nitrofurantoin and furazolidone[4].

Table 4: Antibacterial Activity of 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) against Escherichia coli[6]
ConditionConcentration (µg/mL)Effect
Log phase aerated culture16Bacteriostatic
Log phase aerated culture32Bactericidal

Note: This study demonstrates the concentration-dependent bacteriostatic and bactericidal activity of the nitrofuran compound G1 against E. coli[5].

Experimental Protocols

The following are generalized experimental protocols for determining the antibacterial efficacy of compounds, based on standard methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

1. Broth Microdilution Method [1][6][7]

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Plate Preparation: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth in the wells of the microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Nitrofuran in Microtiter Plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

2. Agar Dilution Method [1]

In this method, the antimicrobial agent is incorporated into solid agar medium at various concentrations.

  • Plate Preparation: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria on the agar surface.

Time-Kill Assay[9]

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Tubes containing broth with and without the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) are prepared.

  • Inoculation: A standardized bacterial inoculum is added to each tube.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated onto agar plates.

  • Incubation and Counting: The plates are incubated, and the number of viable colonies is counted.

  • Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each concentration of the antimicrobial agent. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal.

Conclusion

While a direct comparison of this compound with other nitrofurans is hampered by the lack of available data, this guide provides a comparative overview of the in-vitro efficacy of several other members of the nitrofuran class. The data indicates that different nitrofurans exhibit varying degrees of potency against different pathogenic bacteria. For instance, furazidin appears to be more potent than nitrofurantoin against several uropathogens, and novel compounds like IITR06144 show promise with broad-spectrum activity. The choice of a particular nitrofuran for therapeutic development would depend on the target pathogen, the site of infection, and its pharmacokinetic and safety profiles. Further research is warranted to elucidate the antibacterial spectrum and efficacy of this compound to enable a comprehensive comparison within this important class of antibiotics.

References

A Comparative Analysis of the In Vitro Anticancer Efficacy of Nitrovin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic profiles of the antibacterial agent Nitrovin versus the established chemotherapeutic drug Doxorubicin.

This guide provides a comprehensive in vitro comparison of the anticancer activities of this compound, a nitrofuran antibacterial agent, and Doxorubicin, a widely used anthracycline chemotherapy drug. By examining their cytotoxic effects on various cancer cell lines, detailing the experimental methodologies used for their evaluation, and illustrating their distinct mechanisms of action through signaling pathway diagrams, this document aims to equip researchers with the necessary information to evaluate their potential therapeutic applications.

Quantitative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of this compound and Doxorubicin against a range of human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.

DrugCell LineCancer TypeIC50 (µM)Exposure TimeCitation
This compound Various Tumor CellsVarious1.31 - 6.60Not Specified[1]
Doxorubicin PC3Prostate Cancer8.0048 h
A549Lung Cancer1.5048 h
HeLaCervical Cancer1.0048 h
LNCaPProstate Cancer0.2548 h
HepG2Liver Cancer12.18 ± 1.8924 h
UMUC-3Bladder Cancer5.15 ± 1.1724 h
BFTC-905Bladder Cancer2.26 ± 0.2924 h
HeLaCervical Cancer2.92 ± 0.5724 h
MCF-7Breast Cancer2.50 ± 1.7624 h
M21Skin Melanoma2.77 ± 0.2024 h

Mechanisms of Action: A Tale of Two Pathways

This compound and Doxorubicin employ fundamentally different strategies to induce cancer cell death. Doxorubicin primarily acts as a DNA-damaging agent, while this compound triggers a non-apoptotic form of cell death through oxidative stress.

Doxorubicin: DNA Damage and Apoptosis

Doxorubicin's anticancer activity is multifaceted, primarily targeting the cell's nucleus and mitochondria. Its mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, distorting its structure and interfering with DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It traps the topoisomerase II enzyme in a complex with DNA, leading to double-strand breaks.[1]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.[1]

  • Induction of Apoptosis: The extensive DNA damage and cellular stress trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1]

  • Cell Cycle Arrest: Doxorubicin typically causes cells to accumulate in the G2/M phase of the cell cycle.[2][3]

This compound: ROS-Mediated Paraptosis-like Cell Death

This compound's anticancer effect is characterized by the induction of a non-apoptotic form of programmed cell death known as paraptosis. This process is distinguished by extensive cytoplasmic vacuolization. The key steps in this compound's mechanism are:

  • Targeting Thioredoxin Reductase 1 (TrxR1): this compound inhibits the activity of TrxR1, a key enzyme in the cellular antioxidant defense system.[4]

  • Generation of Reactive Oxygen Species (ROS): Inhibition of TrxR1 leads to a significant increase in intracellular ROS levels, causing severe oxidative stress.[4]

  • Induction of Paraptosis-like Cell Death: The overwhelming oxidative stress triggers a cell death pathway characterized by the formation of large cytoplasmic vacuoles, without the typical morphological features of apoptosis, such as caspase activation.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro anticancer activity of this compound and Doxorubicin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Doxorubicin_Mechanism Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Damage DNA Double-Strand Breaks TopoII->Damage ROS ROS Generation Mito->ROS ROS->Damage Arrest G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin's multi-pronged attack on cancer cells.

Nitrovin_Mechanism This compound This compound TrxR1 Thioredoxin Reductase 1 This compound->TrxR1 Inhibition ROS Increased ROS TrxR1->ROS Leads to Vacuolation Cytoplasmic Vacuolation ROS->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Caption: this compound's induction of paraptosis-like cell death.

Experimental_Workflow cluster_assays In Vitro Assays MTT MTT Assay (Cell Viability) Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) MTT->Analysis Apoptosis Annexin V/PI Staining (Apoptosis) Apoptosis->Analysis CellCycle PI Staining (Cell Cycle) CellCycle->Analysis Start Cancer Cell Culture Treatment Treatment with This compound or Doxorubicin Start->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle

Caption: Workflow for in vitro anticancer activity assessment.

References

Comparative Analysis of Gut Microbiome Modulation by Nitrovin and Tylosin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gut microbiome modulation by Nitrovin and tylosin, supported by available experimental data. This analysis delves into their mechanisms of action, impacts on microbial diversity and specific taxa, and the experimental protocols used to ascertain these effects.

Introduction

The gut microbiome plays a pivotal role in host health, influencing nutrient metabolism, immune function, and resistance to pathogens. The use of in-feed antimicrobials in livestock production, such as this compound and tylosin, has been a common practice to promote growth and prevent disease. Understanding their distinct effects on the complex ecosystem of the gut is crucial for optimizing animal health and developing novel therapeutic strategies. This guide offers a comparative analysis of the available scientific literature on the gut microbiome modulation by this compound and tylosin.

Mechanism of Action

This compound and tylosin belong to different classes of antimicrobials and therefore exert their effects through distinct mechanisms.

This compound , also known as difurazone, is a nitrofuran derivative. Its antibacterial activity is attributed to the production of reactive oxygen species upon its reduction by bacterial nitroreductases. These reactive intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death. This broad mechanism of action is effective against a range of Gram-positive and Gram-negative bacteria.

Tylosin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptidyl-tRNA and halting the elongation of the polypeptide chain.[1] Tylosin has a spectrum of activity that is primarily directed against Gram-positive bacteria.[2]

Comparative Effects on Gut Microbiome Composition

The impact of this compound and tylosin on the gut microbiome differs significantly, largely due to their distinct mechanisms of action and spectra of activity. It is important to note that research specifically detailing the effects of this compound on the gut microbiome is limited. Therefore, data from other nitrofurans, such as nitrofurantoin, are used as a proxy to infer potential effects, and this limitation should be considered.

FeatureThis compound (inferred from Nitrofuran studies)Tylosin
Primary Target Bacteria Broad-spectrum (Gram-positive and Gram-negative)Primarily Gram-positive bacteria[2]
Microbial Diversity Likely a reduction in overall diversity due to its broad-spectrum nature.Generally causes a decrease in bacterial diversity.[3][4]
Key Taxa Affected - Increase: Potential for a temporary increase in beneficial genera like Bifidobacterium.[5]- Increase: Significant increases in Enterococcus-like organisms and lactic acid bacteria have been observed.[4] - Decrease: Reductions in anaerobic bacteria such as Fusobacteriaceae and Veillonellaceae have been reported.[3][4]
Metabolic Impact Limited direct evidence available.Can lead to shifts in fecal bile acid profiles, with an increase in primary unconjugated bile acids.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the analysis of gut microbiome modulation by these compounds.

16S rRNA Gene Sequencing for Microbial Community Analysis

This is a common culture-independent method used to profile the bacterial communities in fecal or intestinal samples.

  • DNA Extraction: Total genomic DNA is extracted from samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions.

  • PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using universal bacterial primers.

  • Library Preparation and Sequencing: The amplified DNA fragments are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed on platforms like Illumina MiSeq or Ion Torrent.

  • Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality sequences and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Analysis

This technique is used to quantify the levels of different bile acids in fecal samples, providing insights into the metabolic activity of the gut microbiota.

  • Sample Preparation: Fecal samples are lyophilized and homogenized. Bile acids are extracted using organic solvents.

  • Derivatization: The extracted bile acids are derivatized to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their retention times and identified and quantified based on their mass spectra.

Signaling Pathways and Logical Relationships

The modulation of the gut microbiome by this compound and tylosin initiates a cascade of events that can influence host physiology.

Nitrovin_Mechanism This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Nitroreductases Bacterial Nitroreductases Bacterial_Cell->Nitroreductases ROS Reactive Oxygen Species (ROS) Nitroreductases->ROS Reduces this compound to DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Tylosin_Mechanism Tylosin Tylosin Bacterial_Ribosome 50S Ribosomal Subunit Tylosin->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation (Inhibited) Protein_Synthesis->Bacterial_Growth

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Microbiome & Metabolite Analysis cluster_interpretation Data Interpretation Fecal_Samples Fecal/Intestinal Samples DNA_Extraction DNA Extraction Fecal_Samples->DNA_Extraction Metabolite_Extraction Metabolite Extraction Fecal_Samples->Metabolite_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Diversity_Analysis Microbial Diversity (Alpha & Beta) Bioinformatics->Diversity_Analysis Taxonomic_Comparison Taxonomic Composition Bioinformatics->Taxonomic_Comparison GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS Metabolite_Profiling Metabolite Profiling GC_MS->Metabolite_Profiling

Conclusion

The choice between these agents for animal health applications should consider their distinct impacts on the gut microbiota. Further research, particularly employing metagenomic and metabolomic approaches, is warranted to fully elucidate the long-term consequences of both this compound and tylosin on the gut microbiome and host health. This will be critical for the development of more targeted and microbiome-sparing antimicrobial strategies in the future.

References

Assessing the Genotoxicity of Nitrovin (Furazolidone) in Comparison to Other Nitro-Compounds: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrovin, a nitrofuran antibiotic also known as furazolidone, has seen extensive use in both human and veterinary medicine due to its broad-spectrum antimicrobial properties. However, its potential to cause genetic damage has raised significant safety concerns. This guide offers a detailed comparative assessment of the genotoxicity of this compound (furazolidone) alongside other relevant nitro-compounds, substantiated by experimental data from a range of standard genotoxicity assays. This document is intended to provide researchers, scientists, and professionals in drug development with an objective evaluation of this compound's safety profile.

The genotoxicity of many nitro-compounds is frequently associated with the enzymatic reduction of the nitro group, a metabolic process that can generate reactive intermediates capable of damaging cellular DNA.[1] This guide will explore the specific mechanisms of this compound's genotoxicity and present a comparison of its effects as measured by established assays, including the Ames test, the micronucleus assay, and the comet assay.

Comparative Genotoxicity Data

The following tables provide a summary of quantitative data compiled from multiple studies, allowing for a direct comparison of the genotoxic potential of this compound (furazolidone) with other nitro-compounds.

Table 1: Ames Test Results for this compound (Furazolidone) and Comparator Compounds

CompoundStrainMetabolic Activation (S9)ResultReference
This compound (Furazolidone) Salmonella typhimurium TA100WithoutPositive[2]
NitrofurantoinSalmonella typhimurium TA100WithoutPositive[3]
MetronidazoleSalmonella typhimuriumNot specifiedNegative[4][5]

Table 2: Micronucleus Assay Results for this compound (Furazolidone) and Comparator Compounds

CompoundCell Line/OrganismTest SystemResultReference
This compound (Furazolidone) Human LymphocytesIn vitroGenotoxic at 0.1 µM to 10 µM[6][7]
NitrofurantoinMouseIn vivoPositive[8]
MetronidazoleNot specifiedNot specifiedNegative[4][5]

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for this compound (Furazolidone) and Comparator Compounds

CompoundCell LineObservationResultReference
This compound (Furazolidone) Human Hepatoma G2 cellsIncreased DNA strand breaksPositive[9]
NitrofurantoinHuman lymphoblastoid TK6 cellsDose-related increase in DNA damagePositive[8]

Experimental Protocols

This section outlines the detailed methodologies for the key genotoxicity assays discussed in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely employed method for evaluating the mutagenic potential of chemical substances.[10]

  • Bacterial Strains: The assay typically utilizes specialized strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth.[10][11]

  • Metabolic Activation: To simulate mammalian metabolism, the test is conducted both with and without an external metabolic activation system, known as the S9 fraction, which is typically prepared from rat liver homogenates.[10]

  • Procedure:

    • A culture of the bacterial tester strain is exposed to the test compound across a range of concentrations.

    • This mixture, with or without the S9 fraction, is combined with a small amount of molten top agar containing a trace amount of histidine.

    • The resulting mixture is poured as a thin overlay on a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48 to 72 hours.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.[11]

Micronucleus Assay

The micronucleus assay is a toxicological screening test used to detect chromosomal damage. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus after cell division and are a hallmark of genotoxic events.[12]

  • Test System: This assay can be performed in vitro using cultured mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells, or in vivo using laboratory animals, typically rodents, by analyzing bone marrow erythrocytes.[12][13]

  • Procedure (in vitro):

    • Cultured cells are exposed to the test substance at various concentrations.

    • To facilitate the scoring of micronuclei, cytokinesis is often blocked using an agent like cytochalasin B, which results in the accumulation of binucleated cells.

    • Following an appropriate exposure and recovery period, the cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated cells is determined through microscopic analysis. A statistically significant and dose-dependent increase in the number of micronucleated cells is indicative of genotoxicity.[13]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for the detection of DNA strand breaks in individual eukaryotic cells.[14][15][16][17]

  • Cell Preparation: A suspension of single cells is prepared from either cell cultures or dissected tissues.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to disrupt the cell and nuclear membranes, leaving the DNA embedded in the agarose as "nucleoids."

  • Electrophoresis: The slides undergo electrophoresis under alkaline or neutral conditions. Damaged DNA, containing breaks, relaxes and migrates from the nucleoid towards the anode, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized with a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.[16]

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxic effects of this compound (furazolidone) are primarily driven by the metabolic reduction of its nitro group. This process generates reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[1][9]

Genotoxicity_Pathway_this compound cluster_cell Cellular Environment This compound This compound (Furazolidone) Nitro_Reduction Enzymatic Nitro-Reduction (Nitroreductases) This compound->Nitro_Reduction Enters cell ROS Reactive Oxygen Species (ROS) Generation Nitro_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage (Strand Breaks, Adducts) Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction->ROS DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Proposed signaling pathway for this compound (furazolidone)-induced genotoxicity.

The genotoxic cascade begins with the cellular uptake of this compound, where it is metabolically activated by nitroreductase enzymes. This reduction of the nitro group leads to the formation of reactive intermediates and a significant increase in intracellular ROS.[1][9] The ensuing oxidative stress can cause mitochondrial dysfunction, creating a feedback loop that further amplifies ROS production.[18] This elevated level of ROS inflicts damage on various cellular components, with DNA being a critical target, leading to strand breaks and the formation of DNA adducts.[9][19] The presence of damaged DNA activates the DNA Damage Response (DDR) pathway. The DDR can halt the cell cycle to facilitate DNA repair or, if the damage is irreparable, trigger apoptosis (programmed cell death).[9][18]

Experimental Workflow

The assessment of a compound's genotoxicity, such as for this compound, typically follows a structured, tiered approach. This begins with a battery of in vitro tests, and based on the findings, may proceed to more complex in vivo studies.

Experimental_Workflow cluster_workflow Genotoxicity Assessment Workflow Test_Compound Test Compound (e.g., this compound) In_Vitro_Assays In Vitro Genotoxicity Assays Test_Compound->In_Vitro_Assays Ames Ames Test (Mutagenicity) In_Vitro_Assays->Ames Micronucleus_in_vitro Micronucleus Assay (Clastogenicity/Aneugenicity) In_Vitro_Assays->Micronucleus_in_vitro Comet Comet Assay (DNA Strand Breaks) In_Vitro_Assays->Comet Data_Analysis Data Analysis and Hazard Identification Ames->Data_Analysis Micronucleus_in_vitro->Data_Analysis Comet->Data_Analysis In_Vivo_Assays In Vivo Genotoxicity Assays (if required) Data_Analysis->In_Vivo_Assays Positive or equivocal results Risk_Assessment Overall Risk Assessment Data_Analysis->Risk_Assessment Negative results Micronucleus_in_vivo Micronucleus Assay (Rodent) In_Vivo_Assays->Micronucleus_in_vivo Micronucleus_in_vivo->Risk_Assessment

Figure 2: General experimental workflow for genotoxicity assessment.

Conclusion

The collective evidence from various standard genotoxicity assays demonstrates that this compound (furazolidone) possesses genotoxic properties. Its mechanism of action is understood to involve metabolic activation that leads to the generation of reactive intermediates, inducing oxidative stress and consequent DNA damage. In comparison with other nitrofurans, such as nitrofurantoin, this compound exhibits a comparable genotoxic profile. Conversely, other nitro-compounds like metronidazole appear to have a lower genotoxic potential in the reviewed assays. This guide highlights the critical need for comprehensive genotoxicity testing for all nitro-compounds and provides a structured framework for the interpretation of such data. These findings should be carefully considered by researchers and drug development professionals within a risk-benefit assessment for the continued clinical and veterinary applications of this compound.

References

Benchmarking Nitrovin's Performance as a Feed Additive Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Nitrovin's performance as a feed additive against current industry-standard alternatives in poultry and swine. The information is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes key performance indicators, details experimental methodologies, and illustrates the underlying mechanism of action.

Performance Data: this compound vs. Industry Standards

Quantitative data from various studies have been summarized to facilitate a clear comparison of this compound's efficacy against other common feed additives. Due to the limited availability of recent, direct comparative studies involving this compound, performance data for this compound are presented alongside representative data for current industry-standard additives to provide a contextual benchmark.

Table 1: Comparative Performance of Feed Additives in Broiler Chickens

Feed Additive CategoryActive Compound(s)DosageAverage Daily Gain (ADG) (g)Feed Conversion Ratio (FCR)Mortality Rate (%)Study Notes
This compound Biovin-40 (4% this compound)250 g/ton 24.12.10Not ReportedPerformance differences were not statistically significant compared to the control group.[1]
Antibiotic Growth Promoter Albac (Zinc Bacitracin 10%) + TM-200250 g/ton + Level not specified25.32.00Not ReportedShowed the best feed conversion ratio among the tested combinations.[1]
Probiotics Bacillus subtilisNot SpecifiedNot SpecifiedLower than controlNot ReportedProbiotic group showed the lowest feed conversion ratio.[2]
Phytogenics Blend of essential oilsNot SpecifiedImprovedImprovedNot ReportedImprovements in FCR and body weight gain have been observed.[3]
Control No additive-21.32.52Not ReportedBaseline performance without any growth promoter.[1]

Table 2: Comparative Performance of Feed Additives in Swine

Feed Additive CategoryActive Compound(s)DosageAverage Daily Gain (ADG) (g)Feed Conversion Ratio (FCR)Study Notes
This compound This compound20 mg/kgNot ReportedNot ReportedStudy focused on adverse drug interactions, not performance.[4]
Antibiotic Growth Promoter VariousSub-therapeutic levelsUp to 16% improvement in starter pigsUp to 7% improvement in starter pigsEffects are more pronounced in younger pigs.[5]
Organic Acids Formic, Lactic, Sorbic, Fumaric, Citric, Malic acidsNot SpecifiedSignificant improvementSignificant improvementBeneficial effects observed in weanling pigs.
Probiotics & Prebiotics (Symbiotic) Not SpecifiedNot SpecifiedMost efficient among tested additivesBest results for feed conversionShowed superior results in weight gain and feed conversion compared to antibiotics in the same study.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for evaluating feed additives in poultry and swine, based on common practices cited in the literature.

Poultry Broiler Trial Protocol

A typical experimental design to evaluate the efficacy of a feed additive in broilers would involve the following steps:

  • Animal Model: Day-old broiler chicks of a specific commercial strain (e.g., Ross 308, Cobb 500) are used.

  • Housing: Birds are housed in environmentally controlled pens with controlled lighting and temperature.

  • Diet: A basal diet is formulated to meet the nutritional requirements of the birds at different growth phases (starter, grower, finisher).

  • Treatment Groups:

    • Control Group: Receives the basal diet with no additives.

    • This compound Group: Receives the basal diet supplemented with a specified concentration of this compound (e.g., 20 mg/kg of feed).

    • Industry Standard Groups: Receive the basal diet supplemented with other additives like probiotics, organic acids, or phytogenics at recommended dosages.

  • Data Collection:

    • Body Weight: Birds are weighed individually or by pen at the beginning of the trial and at regular intervals (e.g., weekly).

    • Feed Intake: The amount of feed consumed per pen is recorded daily or weekly.

    • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

    • Mortality: Recorded daily.

  • Duration: The trial typically runs for the entire broiler production cycle (e.g., 42 days).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Swine Growth Trial Protocol

A standard protocol for assessing feed additives in growing-finishing pigs includes:

  • Animal Model: Weaned piglets of a specific genetic line are selected and grouped based on initial body weight.

  • Housing: Pigs are housed in pens with controlled environmental conditions.

  • Diet: A standard basal diet is formulated based on the nutritional needs of the pigs for the nursery, growing, and finishing phases.

  • Treatment Groups:

    • Control Group: Fed the basal diet.

    • This compound Group: Fed the basal diet with a specified inclusion level of this compound.

    • Industry Standard Groups: Fed the basal diet with other growth promoters for comparison.

  • Data Collection:

    • Body Weight: Pigs are weighed at the start of the trial and at the end of each feeding phase.

    • Feed Intake: Feed consumption for each pen is recorded.

    • Average Daily Gain (ADG): Calculated from body weight measurements.

    • Feed Conversion Ratio (FCR): Calculated as feed intake divided by weight gain.

  • Duration: The experiment covers the nursery, growing, and finishing phases of production.

  • Statistical Analysis: Performance data are subjected to statistical analysis to compare the effects of the different dietary treatments.

Mechanism of Action: this compound's Signaling Pathway

This compound functions as an antibacterial growth promoter by inducing oxidative stress in bacterial cells. Its primary target is the enzyme Thioredoxin Reductase 1 (TrxR1), a key component of the thioredoxin system that regulates the cell's redox balance.

Nitrovin_Mechanism cluster_cell Bacterial Cell This compound This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 Inhibits NADP NADP+ TrxR1->NADP Thioredoxin_ox Thioredoxin (Oxidized) TrxR1->Thioredoxin_ox Reduces ROS Reactive Oxygen Species (ROS) TrxR1->ROS Leads to increased NADPH NADPH NADPH->TrxR1 Reduces Thioredoxin_red Thioredoxin (Reduced) Thioredoxin_ox->Thioredoxin_red Cell_Death Cell Death ROS->Cell_Death Induces

Caption: this compound inhibits Thioredoxin Reductase 1 (TrxR1), leading to an increase in Reactive Oxygen Species (ROS) and subsequent bacterial cell death.

Experimental Workflow

The following diagram illustrates a typical workflow for a feed additive efficacy trial, from animal selection to data analysis.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Analysis and Reporting Animal_Selection Animal Selection and Acclimation Diet_Formulation Basal Diet Formulation Animal_Selection->Diet_Formulation Treatment_Groups Randomization to Treatment Groups Diet_Formulation->Treatment_Groups Feeding Ad Libitum Feeding of Experimental Diets Treatment_Groups->Feeding Data_Collection Weekly Data Collection (Weight, Feed Intake) Feeding->Data_Collection Health_Monitoring Daily Health Monitoring Feeding->Health_Monitoring Data_Compilation Data Compilation and FCR Calculation Data_Collection->Data_Compilation Health_Monitoring->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Compilation->Statistical_Analysis Results Interpretation and Reporting of Results Statistical_Analysis->Results

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.